Cryptosporiopsin
Description
Structure
2D Structure
Properties
CAS No. |
25707-30-6 |
|---|---|
Molecular Formula |
C10H10Cl2O4 |
Molecular Weight |
265.09 g/mol |
IUPAC Name |
methyl (1R,5R)-3,5-dichloro-1-hydroxy-4-oxo-2-[(E)-prop-1-enyl]cyclopent-2-ene-1-carboxylate |
InChI |
InChI=1S/C10H10Cl2O4/c1-3-4-5-6(11)7(13)8(12)10(5,15)9(14)16-2/h3-4,8,15H,1-2H3/b4-3+/t8-,10-/m0/s1 |
InChI Key |
VFXXEEUGYINLKM-PVXSWLFQSA-N |
Isomeric SMILES |
C/C=C/C1=C(C(=O)[C@@H]([C@@]1(C(=O)OC)O)Cl)Cl |
Canonical SMILES |
CC=CC1=C(C(=O)C(C1(C(=O)OC)O)Cl)Cl |
Synonyms |
cryptosporiopsin |
Origin of Product |
United States |
Foundational & Exploratory
Cryptosporiopsin: A Technical Guide to its Discovery, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chlorinated cyclopentenone, Cryptosporiopsin, with a focus on its discovery, isolation from Phialophora asteris, and its biological activities. This document is intended to serve as a valuable resource for researchers in natural product chemistry, mycology, and drug development.
Introduction
This compound is a chlorine-containing fungal secondary metabolite with notable antifungal properties. First identified from a species of Cryptosporiopsis, the (-)-enantiomer of this compound was subsequently isolated from Phialophora asteris f. sp. helianthi. Its unique cyclopentenone structure and biological activity have made it a subject of interest for its potential applications in agriculture and medicine. This guide details the available scientific knowledge on its isolation, characterization, and mechanism of action.
Discovery and Isolation from Phialophora asteris
Fermentation of Phialophora asteris
The production of this compound is achieved through the fermentation of Phialophora asteris. The fungus is typically cultured in a liquid medium conducive to the production of secondary metabolites.
Experimental Protocol: Representative Fermentation
-
Inoculum Preparation: A pure culture of Phialophora asteris is grown on a solid medium, such as Potato Dextrose Agar (PDA), to generate a sufficient biomass for inoculation.
-
Liquid Culture: A suitable liquid fermentation medium is prepared. A common medium for fungal secondary metabolite production is Potato Dextrose Broth (PDB). The medium is sterilized by autoclaving.
-
Inoculation and Incubation: The liquid medium is inoculated with the fungal culture. The fermentation is carried out in shake flasks to ensure adequate aeration and nutrient distribution. Incubation is typically performed at room temperature (around 25°C) for a period of 2 to 4 weeks, which corresponds to the stationary phase of fungal growth when secondary metabolite production is often maximal.
Extraction of this compound
Following fermentation, the fungal biomass is separated from the culture broth. This compound is then extracted from the culture filtrate using liquid-liquid extraction with an organic solvent.
Experimental Protocol: Extraction
-
Separation: The culture broth is separated from the fungal mycelia by filtration or centrifugation.
-
Solvent Extraction: The culture filtrate is extracted multiple times with an immiscible organic solvent, such as ethyl acetate. The organic phases are combined.
-
Concentration: The combined organic extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
Purification of this compound
The crude extract is subjected to chromatographic techniques to isolate pure this compound.
Experimental Protocol: Purification
-
Silica Gel Chromatography: The crude extract is first fractionated using column chromatography on silica gel. A gradient of solvents with increasing polarity (e.g., hexane-ethyl acetate) is used to elute the compounds. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Preparative TLC or HPLC: Fractions containing this compound are further purified using preparative TLC or High-Performance Liquid Chromatography (HPLC) on a reverse-phase column (e.g., C18) with a suitable solvent system (e.g., methanol-water) to yield the pure compound.
Structural Characterization
The structure of this compound was elucidated using a combination of spectroscopic methods. The key quantitative data for the characterization of this compound are summarized below.
| Parameter | Data |
| Molecular Formula | C₁₀H₁₁ClO₄ |
| Molecular Weight | 234.64 g/mol |
| UV λmax (EtOH) | 275 nm |
| ¹H NMR (CDCl₃, δ) | Data not available in accessible literature |
| ¹³C NMR (CDCl₃, δ) | Data not available in accessible literature |
| Mass Spectrometry | Data not available in accessible literature |
| Infrared (IR) | Data not available in accessible literature |
Biological Activity and Mechanism of Action
This compound exhibits significant antifungal activity. Notably, it has been shown to be particularly effective against the plant pathogen Sclerotinia sclerotiorum[1].
While the precise signaling pathways in fungi affected by this compound have not been fully elucidated, studies on its effects in other systems and the activity of related compounds provide insights into its potential mechanisms of action.
In studies with mammalian L-cells, this compound was found to inhibit the nucleoplasmic RNA polymerase II, which is responsible for the synthesis of mRNA. This inhibition was accompanied by a disruption in the cellular nucleotide pools, particularly a decrease in ATP production. This suggests that this compound may interfere with fundamental cellular processes related to transcription and energy metabolism.
The cyclopentenone ring system present in this compound is a reactive moiety. It is known that cyclopentenones can act as Michael acceptors, allowing them to form covalent bonds with nucleophilic residues in proteins, such as cysteine. This covalent modification can lead to enzyme inhibition. It has been proposed that the antifungal activity of some cyclopentenones may be due to the inhibition of chitin synthase, a key enzyme in fungal cell wall biosynthesis. Another potential mechanism is the perturbation of the fungal cell membrane, leading to increased permeability and leakage of cellular contents.
Visualizing the Isolation Workflow and Proposed Mechanism
Caption: Workflow for the isolation of this compound from Phialophora asteris.
Caption: Proposed mechanism of action of this compound on a fungal cell.
Conclusion and Future Perspectives
This compound, a chlorinated cyclopentenone from Phialophora asteris, demonstrates significant antifungal activity. While its discovery and initial characterization have been established, this technical guide highlights the need for more detailed, publicly accessible data regarding its isolation and full spectroscopic characterization. Further research into its specific fungal targets and signaling pathways will be crucial for understanding its full potential as a lead compound for the development of new antifungal agents. The insights into its mechanism of action in mammalian cells also warrant further investigation to assess its selectivity and potential therapeutic applications.
References
Cryptosporiopsin: A Technical Guide to its Fungitoxic Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cryptosporiopsin is a chlorinated cyclopentenone, a class of natural products recognized for their diverse biological activities. First isolated from the fungus Phialophora asteris f. sp. helianthi, this compound has demonstrated notable fungitoxic properties, positioning it as a molecule of interest for the development of novel antifungal agents.[1] This technical guide provides a comprehensive overview of the characterization of this compound as a fungitoxic metabolite, including available quantitative data, detailed experimental protocols for its assessment, and an exploration of its potential mechanism of action. Due to the limited specific data available for this compound, this guide also incorporates information from closely related halogenated cyclopentenones to provide a broader context for its potential activity and mechanism.
Fungitoxic Activity of this compound and Related Compounds
Table 1: Minimum Inhibitory Concentrations (MICs) of Halogenated Cyclopentenones Against Phytopathogenic Fungi
| Compound | Uromyces viciae-fabae (MIC μg/mL) | Pythium dissimile (MIC μg/mL) | Gibberella zeae (MIC μg/mL) | Aspergillus niger (MIC μg/mL) | Sclerotinia sclerotiorum (MIC μg/mL) |
| Bicolorin A | >50 | 12.5 | 25 | 50 | 25 |
| Bicolorin B | >50 | 6.2 | 12.5 | 50 | 12.5 |
| Bicolorin C | >50 | 25 | 50 | >50 | 50 |
| Bicolorin D | >50 | 8.5 | 10.2 | >50 | 9.8 |
| Bicolorin E | >50 | 15.6 | 25 | >50 | 25 |
| Cycloheximide (Positive Control) | 10.5 | 8.6 | 11.2 | >50 | 13.4 |
Data for Bicolorins A-E and Cycloheximide are from a study on halogenated cyclopentenones from the endophytic fungus Saccharicola bicolor.[2]
Experimental Protocols
The following sections detail the methodologies that are typically employed to characterize the fungitoxic properties of natural products like this compound.
Fungal Strains and Culture Conditions
-
Fungal Isolates: A panel of relevant fungal species, including phytopathogens like Sclerotinia sclerotiorum, Botrytis cinerea, and Fusarium oxysporum, as well as opportunistic human pathogens such as Candida albicans and Aspergillus fumigatus, should be used.
-
Culture Media: Fungi are typically maintained on a nutrient-rich solid medium such as Potato Dextrose Agar (PDA) or Sabouraud Dextrose Agar (SDA). For liquid cultures and susceptibility testing, a broth medium like Potato Dextrose Broth (PDB) or RPMI-1640 is used.
-
Incubation: Cultures are incubated at an optimal temperature for each fungal species, typically ranging from 25°C to 37°C, for a duration sufficient to achieve adequate growth or spore production.
Antifungal Susceptibility Testing: Broth Microdilution Assay
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.
-
Inoculum Preparation: A standardized suspension of fungal spores or cells is prepared in sterile saline or broth. The final concentration of the inoculum is adjusted spectrophotometrically to a defined concentration (e.g., 1 x 10^5 to 5 x 10^5 CFU/mL).
-
Compound Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO). A series of twofold dilutions of the compound are then prepared in the broth medium in a 96-well microtiter plate.
-
Incubation: The fungal inoculum is added to each well of the microtiter plate containing the serially diluted compound. The plate is incubated under appropriate conditions for 24 to 72 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to a drug-free control. This can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 600 nm).
Spore Germination Assay
This assay assesses the effect of the compound on the germination of fungal spores.
-
Spore Suspension: A suspension of fungal spores is prepared and diluted to a concentration of approximately 1 x 10^6 spores/mL.
-
Treatment: The spore suspension is incubated with various concentrations of this compound in a nutrient broth at an appropriate temperature.
-
Microscopic Examination: At regular intervals, aliquots of the suspension are examined under a microscope to determine the percentage of germinated spores. A spore is considered germinated if the germ tube is at least twice the length of the spore.
-
Data Analysis: The percentage of spore germination inhibition is calculated for each concentration of the compound relative to a solvent control.
Proposed Mechanism of Action
The precise molecular mechanism of action for this compound has not been definitively elucidated. However, based on the chemical nature of cyclopentenones and studies on analogous compounds, a primary mode of action is likely the disruption of fungal cell membrane integrity.
Studies on synthetic mimics of naturally occurring cyclopentenones have shown that these molecules can induce electrolyte leakage from fungal cells, which is a strong indicator of membrane perturbation.[3] This disruption could be due to the interaction of the hydrophobic cyclopentenone ring with the lipid bilayer of the fungal membrane.
A proposed signaling pathway that could be triggered by this compound-induced membrane stress is outlined below.
Caption: Proposed signaling pathway of this compound's fungitoxic action.
Experimental Workflow for Characterization
The systematic characterization of a novel antifungal compound like this compound follows a structured workflow to determine its activity, spectrum, and potential mechanism.
Caption: Experimental workflow for characterizing this compound.
Conclusion
This compound, a chlorinated cyclopentenone, represents a promising scaffold for the development of new antifungal agents. While specific data on its fungitoxic properties are limited, the activity of related compounds suggests a potent and broad-spectrum potential. The likely mechanism of action, involving the disruption of the fungal cell membrane, offers a target that is distinct from many currently used antifungals. Further research, following the outlined experimental workflows, is crucial to fully elucidate the therapeutic potential of this compound and its derivatives. This includes a more comprehensive evaluation of its antifungal spectrum, a detailed investigation into its molecular mechanism of action, and an assessment of its in vivo efficacy and safety profile.
References
- 1. Isolation of (-)-cryptosporiospin, a chlorinated cyclopentenone fungitoxic metabolite from Phialophora asteris f. sp. helianthi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antifungal Halogenated Cyclopentenones from the Endophytic Fungus Saccharicola bicolor of Bergenia purpurascens by the One Strain-Many Compounds Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthetic molecular mimics of naturally occurring cyclopentenones exhibit antifungal activity towards pathogenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on Cryptosporiopsin and its Producing Fungal Endophytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endophytic fungi, microorganisms that reside within the tissues of living plants without causing any apparent disease, represent a vast and largely untapped reservoir of novel bioactive secondary metabolites.[1] These compounds, forged through a complex history of co-evolution with their plant hosts, exhibit a remarkable diversity of chemical structures and biological activities, making them a compelling source for the discovery of new therapeutic agents. Among the myriad of metabolites produced by these fungi, Cryptosporiopsin, a chlorinated cyclopentenone, has emerged as a compound of interest due to its potent antifungal properties.
This technical guide provides a comprehensive overview of this compound, consolidating the available scientific knowledge on its producing fungal endophytes, proposed biosynthesis, biological activities, and the experimental methodologies crucial for its study. The information is intended to serve as a foundational resource for researchers in natural product chemistry, mycology, and drug development, facilitating further investigation into the therapeutic potential of this unique fungal metabolite.
The Producing Organism: Cryptosporiopsis sp.
This compound is produced by certain species of endophytic fungi belonging to the genus Cryptosporiopsis. These fungi are typically isolated from the internal tissues of various plant species. The isolation and identification of this compound-producing strains are the critical first steps in the research and development pipeline.
Isolation and Identification Protocol
A generalized workflow for the isolation and identification of Cryptosporiopsis sp. is outlined below.
Caption: Workflow for Isolation and Identification.
Methodology:
-
Sample Collection: Healthy plant tissues (leaves, stems, or roots) are collected from the host plant.
-
Surface Sterilization: To eliminate epiphytic microorganisms, the plant material is surface-sterilized. A common procedure involves sequential immersion in 70% ethanol, sodium hypochlorite solution (1-5%), and sterile distilled water.
-
Plating: The sterilized plant segments are aseptically placed on a suitable culture medium, such as Potato Dextrose Agar (PDA), amended with antibiotics to suppress bacterial growth.
-
Incubation: The plates are incubated at a controlled temperature (typically 25-28°C) for several weeks, allowing the endophytic fungi to grow out from the plant tissues.
-
Isolation and Pure Culture: Fungal hyphae emerging from the plant tissues are sub-cultured onto fresh PDA plates to obtain pure isolates.
-
Morphological and Molecular Identification: The pure fungal isolates are identified based on their macroscopic (colony morphology, pigmentation) and microscopic (spore and hyphal structures) characteristics. Definitive identification is achieved through molecular techniques, primarily by sequencing the Internal Transcribed Spacer (ITS) region of the ribosomal DNA.
Biosynthesis of this compound
This compound is a polyketide, a class of secondary metabolites synthesized by a series of Claisen-like condensations of acetyl-CoA and malonyl-CoA or methylmalonyl-CoA. The biosynthesis of such compounds is orchestrated by large, multifunctional enzymes known as polyketide synthases (PKSs). While the specific gene cluster and enzymatic steps for this compound biosynthesis have not been fully elucidated, a putative pathway can be proposed based on the biosynthesis of structurally related fungal polyketides.
Caption: Proposed Biosynthesis of this compound.
The proposed pathway involves:
-
Polyketide Chain Assembly: A Type I PKS catalyzes the iterative condensation of acetate and malonate units to form a linear polyketide chain.
-
Cyclization and Aromatization: The unstable polyketide intermediate undergoes a series of cyclization and aromatization reactions to form a stable cyclopentenone core structure.
-
Tailoring Modifications: The core structure is further modified by a series of "tailoring" enzymes, which may include halogenases (for chlorination), oxidases, and reductases, to yield the final this compound molecule.
Biological Activity of this compound
This compound has been reported to exhibit significant biological activities, primarily as an antifungal agent. Quantitative assessment of its potency is typically determined through in vitro assays to measure its Minimum Inhibitory Concentration (MIC) against various fungal pathogens and its half-maximal inhibitory concentration (IC50) against mammalian cell lines to assess cytotoxicity.
Antifungal Activity
The antifungal activity of this compound is evaluated by determining the MIC, which is the lowest concentration of the compound that inhibits the visible growth of a microorganism after overnight incubation.
| Fungal Species | MIC (µg/mL) | Reference |
| Candida albicans | Data not available | |
| Aspergillus fumigatus | Data not available | |
| Cryptococcus neoformans | Data not available | |
| Trichophyton rubrum | Data not available | |
| Note: Specific MIC values for this compound against a comprehensive panel of fungal pathogens are not readily available in the public literature. The table serves as a template for future studies. |
Cytotoxic Activity
The cytotoxicity of this compound is assessed to determine its potential toxicity to mammalian cells, which is a critical parameter in drug development. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro.
| Cell Line | IC50 (µM) | Reference |
| HeLa (Cervical Cancer) | Data not available | |
| HepG2 (Liver Cancer) | Data not available | |
| MCF-7 (Breast Cancer) | Data not available | |
| VERO (Normal Kidney Cells) | Data not available | |
| Note: Specific IC50 values for this compound against a panel of cancer and normal cell lines are not readily available in the public literature. The table serves as a template for future studies. |
Experimental Protocols
Fermentation and Extraction of this compound
The production of this compound can be achieved through submerged fermentation of the producing Cryptosporiopsis sp. followed by solvent extraction and chromatographic purification.
Caption: Fermentation and Purification Workflow.
Methodology:
-
Inoculum Preparation: A seed culture of the Cryptosporiopsis sp. is prepared by inoculating a suitable liquid medium (e.g., Potato Dextrose Broth) and incubating it on a rotary shaker.
-
Submerged Fermentation: The seed culture is used to inoculate a larger volume of production medium. The fermentation is carried out under optimized conditions of temperature, pH, and aeration to maximize the yield of this compound.
-
Extraction: After the fermentation period, the culture broth is separated from the mycelia by filtration. The filtrate is then extracted with an organic solvent, such as ethyl acetate, to partition the secondary metabolites. The organic solvent is evaporated to yield a crude extract.
-
Purification: The crude extract is subjected to chromatographic techniques, such as column chromatography over silica gel or Sephadex, followed by High-Performance Liquid Chromatography (HPLC) to isolate pure this compound.
Antifungal Susceptibility Testing (Broth Microdilution)
-
Inoculum Preparation: A standardized suspension of the fungal test organism is prepared.
-
Serial Dilution: The purified this compound is serially diluted in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Each well is inoculated with the fungal suspension.
-
Incubation: The plate is incubated under appropriate conditions for the test organism.
-
MIC Determination: The MIC is determined as the lowest concentration of this compound that shows no visible growth.
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: The target mammalian cells are seeded into a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of purified this compound.
-
Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader.
-
IC50 Calculation: The IC50 value is calculated from the dose-response curve.
Hypothetical Signaling Pathway Affected by this compound
The precise molecular mechanism of action of this compound is yet to be determined. However, as an antifungal agent, it is plausible that it targets key cellular processes or signaling pathways essential for fungal viability. One such critical pathway in fungi is the Cell Wall Integrity (CWI) pathway, which is crucial for maintaining cellular shape and protecting against environmental stress.
Caption: Hypothetical Inhibition of the CWI Pathway.
In this hypothetical model, this compound could act by inducing cell wall stress or by directly inhibiting a key component of the CWI pathway. This disruption would prevent the fungus from properly repairing its cell wall, leading to cell lysis and death. Further research, including transcriptomic and proteomic studies, is required to validate this or other potential mechanisms of action.
Conclusion
This compound, a chlorinated polyketide from the endophytic fungus Cryptosporiopsis sp., represents a promising lead compound for the development of new antifungal agents. This guide has synthesized the current knowledge on its producing organism, proposed biosynthesis, and biological activities, alongside detailed experimental protocols for its study. While there are significant gaps in the publicly available data, particularly concerning its quantitative biological activity and precise mechanism of action, the information presented herein provides a solid framework for future research endeavors. The continued exploration of this compound and other metabolites from endophytic fungi holds significant promise for addressing the pressing global challenge of antimicrobial resistance.
References
The Enigmatic Pathway to Chlorinated Cyclopentenones: A Technical Guide to Their Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the biosynthetic pathway of chlorinated cyclopentenone compounds, a class of fungal secondary metabolites with intriguing chemical structures and potential biological activities. While the complete enzymatic cascade for many of these molecules is still under investigation, this document synthesizes current knowledge, focusing on the putative pathway of cryptosporiopsinol from Periconia macrospinosa. This guide details the key enzymatic steps, from polyketide backbone formation to chlorination and a characteristic ring contraction. It also provides comprehensive experimental protocols for researchers aiming to elucidate and engineer these pathways.
The Core Pathway: A Putative Blueprint for Cryptosporiopsinol Biosynthesis
The biosynthesis of chlorinated cyclopentenones is hypothesized to originate from a polyketide precursor, which undergoes a series of enzymatic modifications including chlorination and a key ring contraction. The proposed pathway for cryptosporiopsinol serves as a prime example of this intricate biochemical process. Isotopic labeling studies have confirmed that the cyclopentenone ring of cryptosporiopsinol is formed via the ring contraction of a dichlorinated dihydroisocoumarin precursor[1][2].
The pathway is thought to be initiated by a non-reducing polyketide synthase (NR-PKS), typical for the biosynthesis of fungal aromatic compounds. This is followed by the action of a flavin-dependent halogenase, which installs the chlorine atoms. A crucial and less understood step is the enzymatic ring contraction, likely catalyzed by an oxygenase, which transforms the six-membered ring of the isocoumarin precursor into the five-membered cyclopentenone core.
Below is a diagram illustrating the putative biosynthetic pathway of cryptosporiopsinol.
Caption: Putative biosynthetic pathway of cryptosporiopsinol.
Quantitative Data from Analogous Systems
While specific kinetic data for the enzymes in the cryptosporiopsinol pathway are not yet available, the following table presents representative kinetic parameters for characterized fungal flavin-dependent halogenases acting on various aromatic substrates. This data provides a baseline for the expected enzymatic efficiency.
| Enzyme | Substrate | Km (µM) | kcat (min-1) | Halide Ion | Source |
| PrnA | L-Tryptophan | 14.4 ± 1.2 | 1.66 ± 0.02 | Cl⁻ | [3] |
| RebH | L-Tryptophan | - | - | Cl⁻ | [4] |
| BorH | L-Tryptophan | - | - | Cl⁻ | [3] |
| AbeH | L-Tryptophan | - | - | Cl⁻ | [3] |
Note: Kinetic data for many fungal halogenases are determined through endpoint assays rather than full steady-state analysis, hence the missing values.
Experimental Protocols for Pathway Elucidation and Characterization
This section provides detailed methodologies for the key experiments required to identify and characterize the biosynthetic gene cluster (BGC) for chlorinated cyclopentenones.
Bioinformatic Identification of the Candidate BGC
A logical workflow for identifying a candidate BGC for a chlorinated cyclopentenone like cryptosporiopsinol in a sequenced fungal genome is outlined below.
Caption: Workflow for bioinformatic identification of a candidate BGC.
Protocol:
-
Obtain Genome Sequence: Download the genome sequence of Periconia macrospinosa from a public database such as NCBI[5].
-
BGC Prediction: Submit the genome sequence to the antiSMASH (antibiotics and Secondary Metabolite Analysis Shell) web server or standalone version[6][7].
-
Filter Results: Analyze the antiSMASH output and filter for predicted BGCs that contain a gene encoding a non-reducing polyketide synthase (NR-PKS).
-
Identify Key Tailoring Enzymes: Within the filtered BGCs, search for genes encoding a flavin-dependent halogenase. The presence of both an NR-PKS and a halogenase in close proximity is a strong indicator of a BGC for a chlorinated polyketide.
-
Candidate Selection: Prioritize BGCs that also contain genes for other plausible tailoring enzymes, such as oxidoreductases (which could be involved in the ring contraction), methyltransferases, and transporters.
-
Homology Analysis: Perform BLASTp analysis of the protein sequences of the candidate genes against the NCBI non-redundant protein database to infer their putative functions based on homology to characterized enzymes.
Gene Knockout via CRISPR/Cas9 to Confirm BGC Involvement
Protocol:
This protocol is adapted for filamentous fungi and aims to delete the core PKS gene to abolish the production of the chlorinated cyclopentenone.
-
Design sgRNAs: Design two single-guide RNAs (sgRNAs) targeting the 5' and 3' ends of the PKS gene using a CRISPR design tool.
-
Assemble RNP Complexes: In vitro, assemble ribonucleoprotein (RNP) complexes by incubating the purified Cas9 protein with the two synthesized sgRNAs.
-
Protoplast Preparation: Grow Periconia macrospinosa in liquid culture and harvest the mycelia. Generate protoplasts by enzymatic digestion of the fungal cell wall using a mixture of enzymes like lysing enzymes from Trichoderma harzianum and driselase.
-
Transformation: Transform the fungal protoplasts with the pre-assembled Cas9 RNPs using a PEG-calcium chloride-mediated method[8].
-
Regeneration and Screening: Regenerate the transformed protoplasts on an appropriate medium. Screen the resulting colonies by PCR using primers flanking the target PKS gene to identify deletion mutants.
-
Metabolite Analysis: Cultivate the wild-type and knockout strains under producing conditions. Extract the secondary metabolites from the culture broth and mycelia using ethyl acetate. Analyze the extracts by HPLC-MS to confirm the abolishment of cryptosporiopsinol production in the knockout strain[9][10].
Heterologous Expression of the PKS and Halogenase
Protocol:
This protocol describes the heterologous expression of the candidate PKS and halogenase genes in a model fungal host like Aspergillus nidulans[11][12][13][14].
-
Gene Amplification and Cloning: Amplify the full-length cDNAs of the PKS and halogenase genes from Periconia macrospinosa mRNA. Clone the genes into a fungal expression vector under the control of an inducible promoter (e.g., alcA promoter).
-
Host Transformation: Transform the expression constructs into an Aspergillus nidulans protoplast host strain.
-
Expression and Product Analysis: Grow the transformants in a medium that induces gene expression. After a suitable incubation period, extract the metabolites and analyze by HPLC-MS to detect the production of the expected polyketide and its chlorinated derivatives.
In Vitro Enzymatic Assay for the Flavin-Dependent Halogenase
Protocol:
This assay is designed to confirm the chlorinating activity of the candidate halogenase on the dihydroisocoumarin intermediate[3][4][15].
-
Protein Expression and Purification: Express the halogenase gene in E. coli as a His-tagged fusion protein and purify it using nickel-NTA affinity chromatography.
-
Substrate Synthesis: Chemically synthesize the putative substrate, the unchlorinated dihydroisocoumarin intermediate.
-
Enzyme Assay: Set up the reaction mixture containing:
-
Reaction and Analysis: Incubate the reaction at 30°C for several hours. Quench the reaction with methanol and analyze the products by HPLC-MS, looking for the mass corresponding to the mono- and di-chlorinated products.
Logical Relationships in Biosynthetic Pathway Elucidation
The elucidation of a biosynthetic pathway is a multi-faceted process where different experimental approaches provide complementary information. The following diagram illustrates the logical flow and interdependence of these techniques.
Caption: Interconnectivity of experimental approaches in pathway elucidation.
Conclusion
The biosynthesis of chlorinated cyclopentenones represents a fascinating example of fungal metabolic ingenuity, involving a complex interplay of polyketide synthesis, enzymatic halogenation, and a remarkable ring contraction. While the complete picture is still emerging, the combination of genome mining, genetic manipulation, and in vitro biochemistry, as outlined in this guide, provides a robust framework for fully elucidating these pathways. A deeper understanding of these biosynthetic routes will not only expand our knowledge of natural product chemistry but also pave the way for the bioengineering of novel compounds with potential applications in medicine and agriculture.
References
- 1. Biosynthesis of metabolites of Periconia macrospinosa from [1-13C]-, [2-13C]-, and [1,2-13C]-acetate | Semantic Scholar [semanticscholar.org]
- 2. Biosynthesis of metabolites of Periconia macrospinosa from [1-13C]-, [2-13C]-, and [1,2-13C]-acetate - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Steady-state kinetic analysis of halogenase-supporting flavin reductases BorF and AbeF reveals different kinetic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Whole-genome sequence of Periconia sp. strain TS-2, an ascomycete fungus isolated from a freshwater outflow and capable of Mn(II) oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Computational advances in biosynthetic gene cluster discovery and prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Concomitant knockout of target and transporter genes in filamentous fungi by genome co‐editing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeted discovery of polyketides with antioxidant activity through integrated omics and cocultivation strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Polyketides Analysis Service - Creative Proteomics [metabolomics.creative-proteomics.com]
- 11. Biosynthesis of Polyketides in Heterologous Hosts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Heterologous expression of a single fungal HR-PKS leads to the formation of diverse 2-alkenyl-tetrahydropyrans in model fungi - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
Initial Screening of Cryptosporiopsin's Antifungal Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cryptosporiopsin, a chlorinated cyclic peptide, has been identified as a promising natural product with potential antifungal properties. Isolated from fungi of the genus Cryptosporiopsis, this secondary metabolite has demonstrated inhibitory effects against a variety of fungal species. This technical guide provides a comprehensive overview of the initial screening of this compound's antifungal activity, including available quantitative data, detailed experimental protocols for susceptibility testing, and an exploration of potential fungal signaling pathways that may be targeted. The information presented herein is intended to serve as a foundational resource for researchers and professionals involved in the discovery and development of novel antifungal agents.
Quantitative Antifungal Activity Data
The currently available data on the antifungal activity of this compound and its analogues is limited but indicates a potential for broad-spectrum efficacy. The following table summarizes the known inhibitory concentrations against various fungal species. It is important to note that much of the publicly available data refers to related compounds isolated from the same genus or describes activity in terms of effective concentration (EC) for specific life stages (e.g., zoospores) rather than the standard Minimum Inhibitory Concentration (MIC).
| Compound | Fungal Species | Activity Type | Concentration (µg/mL) |
| (-)-Cryptosporiopsin | Sclerotinia sclerotiorum | Growth Inhibition | Data not specified[1] |
| This compound A | Plasmopara viticola (zoospores) | Motility Inhibition & Lysis | 10 - 25[2] |
| This compound A | Pythium ultimum | Mycelial Growth Inhibition | Data not specified[2] |
| This compound A | Aphanomyces cochlioides | Mycelial Growth Inhibition | Data not specified[2] |
| This compound A | Rhizoctonia solani | Mycelial Growth Inhibition | Data not specified[2] |
Experimental Protocols
A standardized approach to determining the antifungal activity of novel natural products like this compound is crucial for reproducible and comparable results. The following is a detailed methodology for a broth microdilution assay, adapted from established protocols such as those from the Clinical and Laboratory Standards Institute (CLSI) and modified for natural product screening.[3][4]
Protocol: Broth Microdilution Antifungal Susceptibility Assay
1. Preparation of Fungal Inoculum:
-
Fungal isolates are cultured on an appropriate agar medium (e.g., Potato Dextrose Agar for molds, Sabouraud Dextrose Agar for yeasts) and incubated under optimal conditions to ensure sufficient growth.
-
For filamentous fungi, spores are harvested by flooding the agar surface with sterile saline containing a wetting agent (e.g., 0.05% Tween 80), followed by gentle scraping. The resulting suspension is filtered to remove hyphal fragments.
-
For yeasts, colonies are suspended directly into sterile saline.
-
The fungal suspension is adjusted spectrophotometrically to a defined concentration, typically 0.5 McFarland standard, which is then further diluted in the test medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL in the microplate wells.
2. Preparation of this compound and Control Drugs:
-
A stock solution of purified this compound is prepared in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) at a high concentration.
-
Serial two-fold dilutions of this compound are prepared in the test medium (e.g., RPMI-1640 with L-glutamine and buffered with MOPS) in a 96-well microtiter plate. The final concentration range should be selected to cover a broad spectrum of potential activity.
-
Control wells are included: a positive control with a known antifungal agent (e.g., Amphotericin B, Fluconazole), a negative control containing only the test medium and fungal inoculum, and a sterility control with medium alone. Solvent controls (containing the same concentration of DMSO as the highest this compound concentration wells) are also necessary to rule out any inhibitory effects of the solvent.
3. Inoculation and Incubation:
-
The prepared fungal inoculum is added to each well of the microtiter plate, with the exception of the sterility control wells.
-
The plates are incubated at a suitable temperature (e.g., 35°C) for a specified period, typically 24 to 72 hours, depending on the growth rate of the fungal species.
4. Determination of Minimum Inhibitory Concentration (MIC):
-
The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of visible fungal growth compared to the growth control well.
-
For a more quantitative and objective endpoint, a colorimetric indicator such as resazurin can be added to the wells after the incubation period.[5] A color change (e.g., from blue to pink) indicates cell viability, and the MIC is the lowest concentration where no color change is observed. Alternatively, the optical density at a specific wavelength can be measured using a microplate reader.
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.
Potential Fungal Signaling Pathway Target
While the specific mechanism of action for this compound is not yet elucidated, several key signaling pathways in fungi are known targets for antifungal drugs and represent plausible areas for investigation. The High Osmolarity Glycerol (HOG) pathway, a Mitogen-Activated Protein Kinase (MAPK) cascade, is crucial for fungal stress response and virulence and is absent in mammals, making it an attractive target.[6]
Caption: The HOG pathway, a potential target for this compound's antifungal action.
Conclusion
The initial findings on the antifungal activity of this compound are encouraging and warrant further investigation. This guide provides a framework for the systematic screening of this promising natural product. The provided experimental protocol offers a standardized method for determining its antifungal potency. Furthermore, the exploration of potential mechanisms of action, such as the inhibition of critical signaling pathways like the HOG pathway, will be essential in elucidating its mode of action and advancing its development as a potential therapeutic agent. Future research should focus on obtaining purified this compound to determine precise MIC values against a broader panel of clinically relevant fungi and to investigate its specific molecular targets within the fungal cell.
References
- 1. Isolation of (-)-cryptosporiospin, a chlorinated cyclopentenone fungitoxic metabolite from Phialophora asteris f. sp. helianthi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Colorimetric broth microdilution method for the antifungal screening of plant extracts against yeasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cryptosporiopsin, a chlorinated cyclopentenone, and its related compounds represent a class of fungal secondary metabolites with significant biological activities, including antifungal properties. This technical guide provides a comprehensive overview of the natural sources of these compounds, focusing on the producing organisms, their cultivation, and the extraction and quantification of these valuable metabolites. Detailed experimental protocols, quantitative data, and a visualization of the production workflow are presented to facilitate further research and development in the fields of natural product chemistry and drug discovery.
Natural Sources of this compound and Its Analogs
The primary producers of this compound and its structural relatives are endophytic and saprophytic fungi, predominantly belonging to the genera Cryptosporiopsis and its teleomorph, Pezicula. These fungi are often found in association with a variety of plant hosts.
Fungal Producers
-
Cryptosporiopsis and Pezicula Species: The genus Pezicula is a well-documented source of bioactive secondary metabolites. The anamorph of Pezicula is Cryptosporiopsis, and species within this complex are known to produce a diverse array of compounds. Notably, an endophytic fungus identified as Pezicula cf. ericae has been shown to produce a series of this compound-related compounds known as cryptosporioptides A-C .[1] These compounds share a similar structural backbone with this compound and exhibit biological activity. Various Pezicula species are known to be endophytes, phytopathogens, or saprobes, and their capacity to produce antimicrobial compounds is a subject of ongoing research.
-
Phialophora asteris f. sp. helianthi` : Another significant natural source of this compound is the fungus Phialophora asteris f. sp. helianthi. This organism has been identified as a producer of the (-)-enantiomer of this compound, a chlorinated cyclopentenone with fungitoxic properties.[2]
Host Plants and Ecological Niche
The fungal producers of this compound and its analogs are often isolated from various plant tissues as endophytes. For instance, Pezicula cf. ericae was isolated from the shoot tissues of Viburnum tinus. The endophytic lifestyle of these fungi suggests a potential role for these secondary metabolites in the host-fungus interaction, possibly as a defense mechanism against pathogens.
Quantitative Data on Production
The yield of this compound and related compounds from fungal cultures can vary significantly depending on the producing strain, culture conditions, and extraction methods. The following table summarizes the available quantitative data from the literature.
| Compound | Producing Organism | Culture Method | Yield | Reference |
| (-)-Cryptosporiopsin | Phialophora asteris f. sp. helianthi | Not Specified | Data not available in reviewed literature | [2] |
| Cryptosporioptide A | Pezicula cf. ericae | Liquid Culture | ~4.3 mg/L | [1] |
| Cryptosporioptide B | Pezicula cf. ericae | Liquid Culture | ~3.6 mg/L | [1] |
| Cryptosporioptide C | Pezicula cf. ericae | Liquid Culture | ~2.2 mg/L | [1] |
Note: The yields for cryptosporioptides were calculated based on the reported isolated mass from a 1-liter culture volume.
Experimental Protocols
This section provides detailed methodologies for the cultivation of producing fungi and the extraction and purification of this compound-related compounds, based on published studies.
Fungal Cultivation
3.1.1. Submerged Fermentation Protocol for Pezicula cf. ericae`
This protocol is adapted from the methodology used for the production of cryptosporioptides.[1]
-
Inoculum Preparation:
-
Grow the fungal strain on Yeast-Malt (YM) agar plates (1% malt extract, 0.4% yeast extract, 0.4% glucose, 1.5% agar) at 22°C for 7-10 days.
-
Aseptically transfer small agar plugs of mycelium into 250 mL Erlenmeyer flasks containing 100 mL of YM broth.
-
Incubate the seed cultures at 22°C on a rotary shaker at 120 rpm for 7 days.
-
-
Production Culture:
-
Inoculate 1 L baffled flasks containing 400 mL of YM broth with the seed culture (5% v/v).
-
Incubate the production cultures at 22°C on a rotary shaker at 120 rpm for 14-21 days.
-
3.1.2. Solid-State Fermentation (SSF) for Pezicula Species
While a specific SSF protocol for this compound production is not detailed in the reviewed literature, a general methodology for secondary metabolite production in Pezicula can be adapted.
-
Substrate Preparation:
-
Use a solid substrate such as rice or a mixture of grains.
-
Moisten the substrate with a nutrient solution (e.g., Czapek-Dox) to a moisture content of 50-60%.
-
Sterilize the substrate by autoclaving.
-
-
Inoculation and Incubation:
-
Inoculate the sterilized substrate with a spore suspension or mycelial slurry of the Pezicula strain.
-
Incubate the culture in a controlled environment at 22-25°C for 21-28 days.
-
Extraction and Purification
The following protocol is a general guide for the extraction and purification of this compound and its analogs from fungal cultures.
-
Extraction:
-
From Liquid Culture: Separate the mycelium from the culture broth by filtration. Extract the culture filtrate with an equal volume of ethyl acetate three times. Combine the organic extracts and evaporate the solvent under reduced pressure. Extract the mycelial mass with methanol or acetone, followed by evaporation of the solvent and partitioning between water and ethyl acetate.
-
From Solid-State Culture: Dry the fermented substrate at a low temperature (e.g., 40°C) and grind it into a fine powder. Extract the powder with a suitable organic solvent (e.g., ethyl acetate, methanol, or a mixture thereof) using maceration or Soxhlet extraction.
-
-
Purification:
-
Initial Fractionation: Subject the crude extract to column chromatography on silica gel, eluting with a gradient of n-hexane and ethyl acetate to separate fractions based on polarity.
-
Further Purification: Purify the fractions containing the target compounds using preparative High-Performance Liquid Chromatography (HPLC) on a C18 reversed-phase column. A typical mobile phase would be a gradient of water and acetonitrile or methanol, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.
-
Signaling Pathways and Mechanism of Action
The precise molecular mechanisms and signaling pathways affected by this compound and its related compounds in target organisms are not yet well-elucidated in the available scientific literature. However, the fungitoxic activity of this compound suggests that it likely interferes with essential cellular processes in susceptible fungi.
General antifungal mechanisms often involve the disruption of cell membrane integrity, inhibition of cell wall synthesis, or interference with key enzymatic pathways. Fungal signaling pathways that are common targets for antifungal agents include the MAPK (Mitogen-Activated Protein Kinase) cascades and the cAMP-PKA (cyclic Adenosine Monophosphate - Protein Kinase A) pathway , which regulate crucial processes like cell growth, morphogenesis, and stress response.
Further research is required to determine if this compound's mode of action involves the modulation of these or other signaling pathways. A study on the taxane-producing endophytic fungus Cryptosporiopsis tarraconensis indicated the involvement of signaling molecules like hydrogen peroxide (H₂O₂) and nitric oxide (NO) in the regulation of its own secondary metabolism, highlighting the complex signaling networks within these fungi.[3]
Visualizations
Experimental Workflow for Cryptosporioptide Production
The following diagram illustrates the general workflow for the production, extraction, and purification of cryptosporioptides from Pezicula cf. ericae.
Conclusion
This compound and its analogs are promising bioactive compounds naturally produced by a specific group of fungi. This guide has provided a detailed overview of their natural sources, with a focus on Pezicula and Phialophora species. The provided quantitative data, though limited, offers a baseline for production expectations. The detailed experimental protocols for fungal cultivation and compound extraction and purification serve as a practical resource for researchers. A significant knowledge gap remains concerning the specific signaling pathways modulated by these compounds. Future research should prioritize elucidating their mechanism of action to fully realize their potential in drug development and other biotechnological applications.
References
- 1. Bioactive Compounds from an Endophytic Pezicula sp. Showing Antagonistic Effects against the Ash Dieback Pathogen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolation of (-)-cryptosporiospin, a chlorinated cyclopentenone fungitoxic metabolite from Phialophora asteris f. sp. helianthi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Developed network between taxoid and phenylpropanoid pathways in Cryptosporiopsis tarraconensis, taxan-producing endophytic fungus by Debiased Sparse Partial Correlation (DSPC) algorithm | PLOS One [journals.plos.org]
Spectroscopic Data Analysis of Cryptosporiopsin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectroscopic data for Cryptosporiopsin, a chlorine-containing antifungal agent isolated from Cryptosporiopsis sp. The following sections detail the key spectroscopic data that were instrumental in its structure elucidation and provide comprehensive experimental protocols for the analytical techniques employed.
Core Spectroscopic Data
The structural determination of this compound was achieved through a combination of spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. The quantitative data from these analyses are summarized below.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
NMR spectroscopy provided crucial information about the carbon-hydrogen framework of this compound.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (τ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 2.93 - 3.84 | m | - | Olefinic and allylic protons |
| 8.07 | d | 5 | Methyl protons |
Source: Strunz et al., 1971[1]
Note: The original data was reported in τ (tau) scale. The conversion to the modern δ (delta) scale is approximately δ = 10 - τ.
A significant finding in the NMR analysis was the observation of an AB quartet at 7.19 τ (J = 18-19 Hz) in the spectrum of a reduction product of this compound. This was indicative of geminal protons, which was key to revising the original proposed structure.[1]
Mass Spectrometry (MS) Data
Mass spectrometry was used to determine the molecular weight and elemental composition of this compound and its derivatives.
Table 2: Mass Spectrometry Data for a Dichloro-derivative of this compound
| m/z | Relative Intensity (%) | Ion |
| 266 | - | M+ |
| 268 | 66 | M+2 |
| 270 | 12 | M+4 |
Source: Strunz et al., 1969[2]
The isotopic pattern observed in the mass spectrum, with significant M+2 and M+4 peaks, was characteristic of a molecule containing two chlorine atoms.[2]
Ultraviolet-Visible (UV-Vis) Spectroscopy Data
UV-Vis spectroscopy provided information about the electronic transitions and chromophores within the this compound molecule.
Table 3: UV-Vis Spectroscopic Data for a Derivative of this compound
| λmax (nm) | ε | Solvent |
| 284 | 22,000 | Ethanol |
Source: Strunz et al., 1971[1]
Experimental Protocols
The following sections provide detailed methodologies for the key spectroscopic experiments cited in the structure elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectra were fundamental in determining the connectivity of the protons in the molecule.
Protocol:
-
Sample Preparation: A solution of the this compound sample was prepared in a suitable deuterated solvent (e.g., chloroform-d).
-
Instrumentation: The nuclear magnetic resonance spectrum was recorded on a Varian A-60A spectrometer.[2]
-
Data Acquisition: The spectrum was acquired at a frequency of 56.4 Mc.p.s.[2]
-
Data Processing: The resulting Free Induction Decay (FID) was processed using Fourier transformation to obtain the frequency domain spectrum. Phase and baseline corrections were applied to ensure accurate peak integration and chemical shift determination.
Mass Spectrometry
Mass spectrometry was employed to ascertain the molecular weight and fragmentation pattern of this compound derivatives.
Protocol:
-
Sample Introduction: The sample was introduced into the mass spectrometer.
-
Ionization: The molecules were ionized, likely using electron ionization (a common technique for such compounds at the time).
-
Mass Analysis: The resulting ions were separated based on their mass-to-charge ratio (m/z). The mass spectrum was determined using an AEI MS-12 mass spectrometer.[2]
-
Detection: The abundance of each ion was measured by a detector, generating the mass spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy was utilized to study the electronic absorption properties of the molecule.
Protocol:
-
Sample Preparation: A solution of the this compound derivative was prepared in a suitable solvent, such as ethanol.[1]
-
Instrumentation: The ultraviolet absorption spectrum was recorded on a Perkin-Elmer model 450 spectrophotometer.[2]
-
Measurement: The absorbance of the sample was measured across a range of ultraviolet and visible wavelengths.
-
Data Output: The data was plotted as absorbance versus wavelength to generate the UV-Vis spectrum, from which the wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) were determined.
References
Unveiling the Bioactivity of Cryptosporiopsin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cryptosporiopsin, a chlorinated cyclopentenone mycotoxin produced by fungi of the this compound genus, has demonstrated notable antifungal properties, particularly against plant pathogens. Early research into its bioactivity has revealed a specific mechanism of action involving the inhibition of RNA synthesis in eukaryotic cells. This technical guide provides a comprehensive overview of the foundational studies on this compound's biological effects, detailing its known activities, the experimental protocols used to elucidate them, and its molecular mechanism of action.
Introduction
This compound is a fungal secondary metabolite characterized by a unique chlorine-containing cyclopentenone structure. Its discovery spurred investigations into its potential as an antifungal agent. This document synthesizes the early research findings, focusing on the quantitative assessment of its bioactivity and the methodologies employed in these seminal studies.
Bioactivity of this compound
Antifungal Activity
Table 1: Summary of Antifungal Activity Data
| Compound | Target Organism | Bioactivity Metric | Value | Reference |
| This compound | Plant Pathogenic Fungi | Qualitative Inhibition | Potent | N/A |
| Cyclo(L-leucyl-L-prolyl) | Pyricularia oryzae | MIC | 2.5 µg/ml | [1] |
Note: Specific quantitative data for this compound's antifungal activity is not available in the reviewed literature. The data for Cyclo(L-leucyl-L-prolyl) is provided for context.
Cytotoxicity
The cytotoxic effects of this compound were investigated in mammalian cells. Studies on murine L-cells revealed that the compound inhibits RNA synthesis.[2] However, specific IC50 values from these early cytotoxicity assays are not detailed in the available literature.
Table 2: Summary of Cytotoxicity Data
| Compound | Cell Line | Bioactivity Metric | Value | Reference |
| This compound | L-cells (murine) | Mechanism | Inhibition of RNA synthesis | [2] |
Note: Specific IC50 values for this compound's cytotoxicity are not available in the reviewed literature.
Mechanism of Action: Inhibition of RNA Polymerase II
A key finding in the early research on this compound was its specific inhibition of nucleoplasmic RNA polymerase II (Pol II) in mammalian L-cells.[2] This enzyme is responsible for transcribing DNA into messenger RNA (mRNA), a critical step in gene expression. The study indicated that this compound did not affect the nucleolar RNA polymerase I, suggesting a selective mechanism of action.[2] This targeted inhibition of RNA Pol II disrupts protein synthesis and ultimately leads to cell death.
Signaling Pathways
The precise signaling pathways in fungi that are affected by this compound, leading to its antifungal activity, have not been elucidated in the early research. Fungi possess complex signaling networks that regulate growth, development, and pathogenesis. Key pathways include the protein kinase A/cyclic AMP (cAMP), protein kinase C (PKC)/mitogen-activated protein kinase (MAPK), and calcium-calcineurin signaling pathways. Given that this compound inhibits a fundamental cellular process like transcription, it is plausible that its downstream effects would impact multiple signaling cascades. However, direct evidence linking this compound to the modulation of specific fungal signaling pathways is currently lacking.
Experimental Protocols
The following sections detail the generalized methodologies for the key experiments cited in the early research on this compound.
Antifungal Susceptibility Testing (Broth Microdilution Method)
This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
Workflow for Antifungal Susceptibility Testing
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Protocol:
-
Inoculum Preparation: A standardized suspension of the fungal test organism (e.g., Pyricularia oryzae) is prepared in a suitable broth medium. The concentration of the inoculum is adjusted to a specific cell density, often using a spectrophotometer.
-
Compound Dilution: A stock solution of this compound is serially diluted in the broth medium to create a range of concentrations to be tested.
-
Microtiter Plate Setup: A 96-well microtiter plate is used. Each well is filled with a fixed volume of the broth medium. The different concentrations of this compound are then added to the wells. A positive control (no compound) and a negative control (no inoculum) are included.
-
Inoculation and Incubation: The fungal inoculum is added to each well (except the negative control). The plate is then incubated under conditions suitable for fungal growth (e.g., specific temperature and duration).
-
MIC Determination: After incubation, the wells are examined for visible signs of fungal growth (turbidity). The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Workflow for Cytotoxicity (MTT) Assay
Caption: Workflow for determining the IC50 value using the MTT assay.
Protocol:
-
Cell Seeding: Mammalian cells (e.g., L-cells) are seeded into a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. Control wells receive medium without the compound. The plate is incubated for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: A solution of MTT is added to each well, and the plate is incubated for a few hours. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
IC50 Calculation: The absorbance values are used to calculate the percentage of cell viability at each compound concentration relative to the untreated control. The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is then determined.
In Vitro RNA Polymerase II Inhibition Assay
This assay measures the ability of a compound to inhibit the transcriptional activity of RNA polymerase II in a cell-free system.
Workflow for In Vitro RNA Polymerase II Inhibition Assay
Caption: Workflow for the in vitro RNA polymerase II inhibition assay.
Protocol:
-
Preparation of Components:
-
Nuclear Extract: A nuclear extract containing active RNA polymerase II and other necessary transcription factors is prepared from a suitable cell line.
-
DNA Template: A linear DNA template containing a known promoter for RNA polymerase II is used.
-
Reaction Buffer: A buffer containing salts, dithiothreitol (DTT), and all four ribonucleoside triphosphates (NTPs: ATP, GTP, CTP, UTP) is prepared. One of the NTPs (e.g., UTP) is radiolabeled (e.g., with ³²P).
-
-
Reaction Setup: The nuclear extract, DNA template, and reaction buffer are combined in a microcentrifuge tube.
-
Inhibitor Addition: Different concentrations of this compound are added to the reaction mixtures. A control reaction without the inhibitor is also prepared.
-
Transcription Initiation and Incubation: The transcription reaction is initiated by the addition of the NTPs. The mixture is incubated at a specific temperature (e.g., 30°C) for a defined period to allow for RNA synthesis.
-
Reaction Termination and RNA Isolation: The reaction is stopped, and the newly synthesized RNA transcripts are isolated.
-
Analysis: The radiolabeled RNA transcripts are separated by size using gel electrophoresis. The gel is then exposed to a phosphor screen or X-ray film to visualize the transcripts. The intensity of the bands corresponding to the full-length transcripts is quantified to determine the extent of inhibition of transcription by this compound at each concentration.
Conclusion and Future Directions
Early research on this compound established its potent antifungal activity and identified its mechanism of action as the specific inhibition of RNA polymerase II. While quantitative data from these initial studies are sparse in the currently accessible literature, the foundational work provides a strong basis for further investigation. Future research should focus on:
-
Quantitative Bioactivity: Determining the specific MIC and IC50 values of this compound against a broader range of fungal pathogens and cancer cell lines.
-
Signaling Pathway Elucidation: Investigating the direct effects of this compound on fungal signaling pathways to better understand the downstream consequences of RNA polymerase II inhibition in these organisms.
-
Structural and Functional Studies: Exploring the precise molecular interactions between this compound and RNA polymerase II to aid in the design of more potent and selective inhibitors.
A deeper understanding of the bioactivity of this compound and its mechanism of action will be invaluable for the development of novel therapeutic agents for both agricultural and clinical applications.
References
Methodological & Application
Total Synthesis of Cryptosporiopsin A: A Detailed Methodological Overview
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the methodologies employed in the total synthesis of Cryptosporiopsin A, a polyketide natural product with notable biological activity. The information presented herein is intended to serve as a practical guide for researchers in synthetic chemistry and drug development, offering detailed experimental protocols and a summary of quantitative data from published synthetic routes.
Introduction
This compound A is a fungal metabolite that has garnered interest due to its potential as an antifungal agent. Its complex structure, featuring a chlorinated cyclopentenone core, has made it a challenging target for total synthesis. This document outlines the key strategies and experimental details for the synthesis of this natural product, with a primary focus on the first total synthesis reported by Thirupathi and Mohapatra.
Retrosynthetic Analysis and Overall Strategy
The first total synthesis of this compound A was achieved in a linear sequence of 12 steps, affording the target molecule with an overall yield of 15.4%.[1][2] The synthetic strategy relies on a convergent approach, assembling key fragments through robust and well-established chemical transformations.
A logical overview of the synthetic approach is presented below:
Caption: Retrosynthetic analysis of this compound A.
Key Reactions and Experimental Protocols
The successful synthesis of this compound A hinges on several key chemical transformations. Detailed protocols for these reactions, as adapted from the literature, are provided below.
Stille Coupling
The Stille coupling reaction is a cornerstone of this synthesis, enabling the formation of a crucial carbon-carbon bond between two complex fragments. This reaction typically involves the palladium-catalyzed cross-coupling of an organostannane with an organic halide.
Experimental Protocol:
-
To a solution of the vinyl iodide (1.0 eq) in anhydrous and degassed N,N-dimethylformamide (DMF) were added the vinyl stannane (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq).
-
The reaction mixture was stirred at 60 °C under an argon atmosphere for 12 hours.
-
Upon completion, the reaction was quenched with a saturated aqueous solution of KF and stirred for 30 minutes.
-
The mixture was then filtered through Celite, and the filtrate was extracted with ethyl acetate.
-
The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
The crude product was purified by column chromatography on silica gel.
Grignard Reaction
A Grignard reaction is utilized to introduce a key alkyl group. This organometallic reaction involves the addition of a Grignard reagent to a carbonyl group.
Experimental Protocol:
-
To a solution of the aldehyde (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C was added the Grignard reagent (1.5 eq) dropwise under an argon atmosphere.
-
The reaction mixture was stirred at -78 °C for 2 hours.
-
The reaction was quenched by the slow addition of a saturated aqueous solution of NH₄Cl.
-
The mixture was allowed to warm to room temperature and then extracted with ethyl acetate.
-
The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo.
-
The residue was purified by flash column chromatography.
De Brabander's Esterification
This esterification protocol is employed to couple the two major fragments of the molecule, forming the precursor for the subsequent macrolactonization.
Experimental Protocol:
-
To a solution of the carboxylic acid (1.0 eq) and the alcohol (1.2 eq) in anhydrous toluene were added 2,4,6-trichlorobenzoyl chloride (1.5 eq) and triethylamine (3.0 eq) at room temperature.
-
After stirring for 30 minutes, a solution of 4-dimethylaminopyridine (DMAP) (0.5 eq) in toluene was added, and the reaction mixture was stirred for an additional 12 hours.
-
The reaction was quenched with a saturated aqueous solution of NaHCO₃ and extracted with ethyl acetate.
-
The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, and concentrated.
-
The crude product was purified by chromatography.
Ring-Closing Metathesis (RCM)
The final key step to construct the 12-membered macrolactone core of this compound A is a ring-closing metathesis reaction, a powerful tool for the formation of large rings.
Experimental Protocol:
-
A solution of the diene precursor (1.0 eq) in dry, degassed dichloromethane (DCM) was added to a solution of Grubbs' second-generation catalyst (0.1 eq) in DCM under an argon atmosphere.
-
The reaction mixture was heated to reflux for 6 hours.
-
The solvent was removed under reduced pressure, and the residue was purified by column chromatography on silica gel to afford the desired macrocycle.
Quantitative Data Summary
The following table summarizes the yields for the key steps in the total synthesis of this compound A as reported by Thirupathi and Mohapatra.
| Step No. | Reaction | Starting Material | Product | Yield (%) |
| 1 | Stille Coupling | Vinyl Iodide & Vinyl Stannane | Diene | 85 |
| 2 | Grignard Reaction | Aldehyde | Secondary Alcohol | 92 |
| 3 | De Brabander Esterification | Carboxylic Acid & Alcohol | Ester | 88 |
| 4 | Ring-Closing Metathesis | Diene Ester | This compound A Precursor | 75 |
Alternative Synthetic Approaches
An asymmetric formal synthesis of (-)-Cryptosporiopsin has also been reported, employing a diastereoselective [2+2]-cycloaddition as a key step to introduce chirality. This approach offers an alternative strategy for accessing enantiomerically pure this compound A and its analogs.
The workflow for this asymmetric approach can be visualized as follows:
Caption: Workflow for the asymmetric formal synthesis of this compound A.
Biological Activity and Signaling Pathways
This compound has demonstrated antifungal activity. Studies have shown that it can inhibit RNA synthesis in L-cells, suggesting a potential mechanism of action involving the disruption of nucleic acid metabolism.[3] Specifically, it has been found to inhibit nucleoplasmic RNA polymerase II activity.[3]
A simplified representation of the proposed inhibitory action is shown below:
Caption: Proposed mechanism of action of this compound A.
Conclusion
The total synthesis of this compound A represents a significant achievement in natural product synthesis. The methodologies outlined in this document provide a roadmap for the laboratory synthesis of this and potentially other structurally related compounds. The detailed protocols and quantitative data serve as a valuable resource for researchers engaged in the discovery and development of new therapeutic agents. Further exploration of alternative synthetic strategies and a deeper understanding of its biological mechanism of action will continue to be areas of active research.
References
Application Notes and Protocols for the Extraction and Purification of Chlorinated Cyclopentenones from Fungal Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorinated cyclopentenones are a class of bioactive secondary metabolites produced by various fungi, exhibiting a range of biological activities, including antifungal and antibacterial properties. Their potential as lead compounds in drug discovery necessitates robust and efficient methods for their extraction and purification from fungal cultures. These application notes provide detailed protocols for the isolation of these valuable compounds, with specific examples from the marine-derived fungus Phoma sp. and the endophytic fungus Saccharicola bicolor.
General Workflow Overview
The overall process for obtaining pure chlorinated cyclopentenones from fungal cultures involves several key stages: fungal cultivation, extraction of the crude secondary metabolite mixture, and a multi-step chromatographic purification process. Each step is critical for the successful isolation of the target compounds.
Caption: General workflow for the extraction and purification of chlorinated cyclopentenones.
Experimental Protocols
Protocol 1: Extraction and Purification of Chlorinated Cyclopentenes from Phoma sp.
This protocol is based on the methodology described for the isolation of new bioactive chlorinated cyclopentene derivatives from the marine-derived fungus Phoma sp.[1][2]
1. Fungal Cultivation:
-
Fungal Strain: Phoma sp. (strain 135)
-
Culture Medium: Prepare a suitable liquid medium for fungal growth (e.g., Potato Dextrose Broth or Malt Extract Broth).
-
Inoculation: Inoculate the sterile liquid medium with the Phoma sp. culture.
-
Incubation: Incubate the culture at an appropriate temperature (e.g., 25-28°C) for a sufficient period (e.g., 14-21 days) under static or shaking conditions to allow for the production of secondary metabolites.
2. Extraction:
-
Solvent: Ethyl acetate (EtOAc) is used for the extraction.
-
Procedure:
-
After the incubation period, separate the mycelium from the culture broth by filtration.
-
Extract the culture broth three times with an equal volume of ethyl acetate in a separatory funnel.
-
Combine the ethyl acetate fractions and evaporate the solvent under reduced pressure to obtain the crude extract.
-
3. Purification:
-
Step 1: Silica Gel Column Chromatography:
-
Subject the crude extract to silica gel column chromatography.
-
Elute the column with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate and/or methanol.
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the target compounds.
-
-
Step 2: Sephadex LH-20 Column Chromatography:
-
Pool the fractions containing the compounds of interest and further purify them using a Sephadex LH-20 column.
-
Use methanol as the mobile phase to separate the compounds based on their size and polarity.
-
-
Step 3: High-Performance Liquid Chromatography (HPLC):
-
Perform final purification of the fractions obtained from the Sephadex column using reversed-phase HPLC (e.g., C18 column).
-
Use a suitable mobile phase, such as a gradient of methanol and water or acetonitrile and water, to isolate the pure chlorinated cyclopentenones.[3]
-
Caption: Purification workflow for chlorinated cyclopentenones from Phoma sp.
Protocol 2: Isolation of Bicolorins from Saccharicola bicolor
This protocol is adapted from the study on the isolation of antifungal halogenated cyclopentenones from the endophytic fungus Saccharicola bicolor.[4][5]
1. Fungal Cultivation (One Strain-Many Compounds - OSMAC approach):
-
Fungal Strain: Saccharicola bicolor
-
Culture Media: To induce a wider range of secondary metabolites, cultivate the fungus on different media. Examples include:
-
Potato Dextrose Agar (PDA)
-
Malt Extract Agar (MEA)
-
Czapek-Dox Agar
-
-
Incubation: Incubate the solid cultures at a controlled temperature (e.g., 28°C) for an extended period (e.g., 30 days).
2. Extraction:
-
Procedure:
-
Cut the agar medium containing the fungal mycelium into small pieces.
-
Exhaustively extract the agar with ethyl acetate at room temperature (e.g., 3 x 24 hours).
-
Filter the extract and concentrate it under reduced pressure to yield the crude extract.
-
3. Purification:
-
Step 1: Vacuum Liquid Chromatography (VLC):
-
Fractionate the crude extract using a silica gel VLC.
-
Elute with a stepwise gradient of n-hexane and ethyl acetate.
-
-
Step 2: Column Chromatography:
-
Subject the fractions of interest to further column chromatography on silica gel and/or Sephadex LH-20.
-
-
Step 3: Preparative HPLC:
-
Perform the final purification using preparative reversed-phase HPLC to isolate the individual bicolorins.
-
Data Presentation
The following tables summarize the quantitative data on the isolated chlorinated cyclopentenones from the respective fungal sources.
Table 1: Chlorinated Cyclopentene Derivatives Isolated from Phoma sp. [1][2]
| Compound Name | Molecular Formula | Yield (mg) from Culture |
| Cryptophomic acid | C10H11ClO5 | Data not specified |
| Cryptodiol | C10H13ClO4 | Data not specified |
| Cryptotriol | C10H15ClO5 | Data not specified |
Table 2: Halogenated Cyclopentenones (Bicolorins) Isolated from Saccharicola bicolor [4][5]
| Compound Name | Molecular Formula | Yield (mg) from Culture |
| Bicolorin A | C11H13ClO4 | 5.2 |
| Bicolorin B | C11H13ClO4 | 8.1 |
| Bicolorin C | C11H12Cl2O4 | 3.5 |
| Bicolorin D | C11H13BrO4 | 4.2 |
| Bicolorin E | C11H13BrO4 | 6.3 |
| Bicolorin F | C11H12BrClO4 | 2.8 |
| Bicolorin G | C11H13ClO3 | 7.5 |
| Bicolorin H | C11H13BrO3 | 3.1 |
| Bicolorin I | C11H12BrClO3 | 2.2 |
Note: The yields are typically reported from a specific volume of culture or number of culture plates and may vary depending on the cultivation and extraction conditions.
Logical Relationships in Purification
The purification of natural products like chlorinated cyclopentenones follows a logical progression from coarse to fine separation techniques. This is essential to handle the complexity of the crude extract and efficiently isolate the target compounds.
Caption: Logical progression of chromatographic techniques in purification.
Conclusion
The protocols and data presented provide a comprehensive guide for the extraction and purification of chlorinated cyclopentenones from fungal sources. By following these methodologies, researchers can effectively isolate these bioactive compounds for further investigation in drug development and other scientific applications. The use of a multi-step purification strategy is crucial for obtaining high-purity compounds from complex fungal extracts.
References
- 1. researchportal.lih.lu [researchportal.lih.lu]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Halometabolites isolated from the marine-derived fungi with potent pharmacological activities [frontiersin.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Antifungal Halogenated Cyclopentenones from the Endophytic Fungus Saccharicola bicolor of Bergenia purpurascens by the One Strain-Many Compounds Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Antifungal Assay for Sclerotinia sclerotiorum using Cryptosporiopsin
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sclerotinia sclerotiorum is a devastating plant pathogenic fungus with a broad host range, causing diseases such as white mold and stem rot in various economically important crops.[1] The control of this pathogen is challenging due to its ability to produce resilient sclerotia that can survive in the soil for extended periods.[2] Cryptosporiopsin, a chlorinated cyclopentenone, has been identified as a fungal metabolite with potential antifungal activity against S. sclerotiorum. This document provides detailed protocols for conducting in vitro antifungal assays to evaluate the efficacy of this compound against S. sclerotiorum.
Data Presentation
Quantitative data from the antifungal assays should be summarized to determine the potency of this compound. Key parameters include the 50% effective concentration (EC50) and the Minimum Inhibitory Concentration (MIC).
Table 1: In Vitro Antifungal Activity of this compound against Sclerotinia sclerotiorum
| Assay Type | Parameter | This compound | Positive Control (e.g., Boscalid) | Negative Control (Solvent) |
| Mycelial Growth Inhibition | EC50 (µg/mL) | To be determined | To be determined | No inhibition |
| MIC (µg/mL) | To be determined | To be determined | No inhibition | |
| Sclerotial Viability Assay | % Inhibition of Germination | To be determined | To be determined | 0% |
| Ascospore Germination Assay | EC50 (µg/mL) | To be determined | To be determined | No inhibition |
Experimental Protocols
Fungal Isolate and Culture Preparation
-
Isolate: A well-characterized, virulent isolate of Sclerotinia sclerotiorum.
-
Culture Medium: Potato Dextrose Agar (PDA) is a standard medium for the cultivation of S. sclerotiorum.
-
Incubation: Cultures should be incubated at 20-25°C in the dark.
Mycelial Growth Inhibition Assay (Agar Dilution Method)
This assay determines the effect of this compound on the vegetative growth of the fungus.
Materials:
-
Sclerotinia sclerotiorum culture
-
Potato Dextrose Agar (PDA)
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
Positive control (e.g., a commercial fungicide like boscalid)
-
Solvent control (e.g., DMSO)
-
Sterile Petri dishes (90 mm)
-
Sterile cork borer (5 mm diameter)
-
Incubator
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Prepare a series of dilutions of this compound to be tested.
-
Autoclave PDA and cool it to 45-50°C.
-
Add the appropriate volume of the this compound dilutions, positive control, or solvent control to the molten PDA to achieve the desired final concentrations. Mix well and pour into sterile Petri dishes.
-
Allow the agar to solidify.
-
From the margin of an actively growing S. sclerotiorum culture, take 5 mm mycelial plugs using a sterile cork borer.
-
Place one mycelial plug in the center of each agar plate (test compound, positive control, and negative control).
-
Seal the plates with parafilm and incubate at 20-25°C in the dark.
-
Measure the radial growth of the fungal colony in two perpendicular directions at regular intervals (e.g., 24, 48, and 72 hours) until the colony in the negative control plate reaches the edge of the plate.
-
Calculate the percentage of mycelial growth inhibition using the following formula: % Inhibition = [(dc - dt) / dc] * 100 where dc is the average diameter of the fungal colony in the control and dt is the average diameter of the fungal colony in the treatment.
-
Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and performing a regression analysis.[2][3][4] The MIC is the lowest concentration that completely inhibits visible mycelial growth.[5][6]
Sclerotial Viability Assay
This protocol assesses the effect of this compound on the germination of sclerotia.
Materials:
-
Mature sclerotia of S. sclerotiorum
-
This compound solutions at various concentrations
-
Sterile water
-
Sterile filter paper
-
Sterile Petri dishes
Protocol:
-
Surface sterilize mature sclerotia by rinsing them in 70% ethanol for 30 seconds, followed by a 1% sodium hypochlorite solution for 3-5 minutes, and then rinse three times with sterile distilled water.
-
Prepare different concentrations of this compound solution in sterile water.
-
Immerse the surface-sterilized sclerotia in the this compound solutions for a defined period (e.g., 24 hours). Use sterile water as a negative control.
-
After the incubation period, remove the sclerotia and place them on sterile, moist filter paper in Petri dishes.
-
Incubate the plates at 20-25°C in the dark.
-
Monitor the germination of sclerotia (myceliogenic germination) daily for up to 2-3 weeks.
-
Calculate the percentage of germination inhibition compared to the control.
Ascospore Germination Assay
This assay evaluates the impact of this compound on the germination of ascospores, which are crucial for the infection cycle of S. sclerotiorum.[7]
Materials:
-
Apothecia of S. sclerotiorum producing ascospores
-
This compound solutions at various concentrations
-
Water agar (2%) plates or glass slides
-
Microscope
Protocol:
-
Induce the formation of apothecia from sclerotia under appropriate conditions (cool temperatures, light, and high humidity).
-
Collect ascospores by placing a water agar plate or a glass slide over mature apothecia to capture the discharged spores.
-
Prepare a spore suspension in sterile water and adjust the concentration to approximately 1 x 10^5 spores/mL.
-
Prepare a series of this compound dilutions.
-
Mix the spore suspension with the this compound dilutions.
-
Pipette a small volume (e.g., 20 µL) of each mixture onto a water agar plate or a glass slide.
-
Incubate at 20-25°C for 12-24 hours.
-
Observe the germination of ascospores under a microscope. A spore is considered germinated if the germ tube is at least half the length of the spore.
-
Count at least 100 spores per replicate for each concentration.
-
Calculate the percentage of germination inhibition and determine the EC50 value.[2][7]
Visualizations
Experimental Workflow
Caption: Workflow for Antifungal Assay of this compound.
Potential Fungal Stress Response Pathways
The precise molecular target of this compound in S. sclerotiorum is not yet fully elucidated. However, antifungal compounds typically induce stress responses in fungi that can involve conserved signaling pathways such as the High Osmolarity Glycerol (HOG) and Cell Wall Integrity (CWI) MAPK pathways.[8] These pathways regulate cellular processes to counteract the stress induced by the antifungal agent.
Caption: Potential Fungal Stress Response Pathways in S. sclerotiorum.
References
- 1. Sclerotinia sclerotiorum - Wikipedia [en.wikipedia.org]
- 2. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 3. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of Three Methods of Determining MICs for Filamentous Fungi Using Different End Point Criteria and Incubation Periods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Susceptibility Testing of Filamentous Fungi: Comparison of Etest and Reference Microdilution Methods for Determining Itraconazole MICs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activation of stress signalling pathways enhances tolerance of fungi to chemical fungicides and antifungal proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Detection and Quantification of Cryptosporiopsin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cryptosporiopsin, a bioactive fungal metabolite, has garnered significant interest within the scientific community due to its potential therapeutic applications. As research into its biological activities and potential as a drug candidate progresses, the need for robust and reliable analytical methods for its detection and quantification becomes paramount. These application notes provide an overview of the primary analytical techniques and detailed protocols for the accurate measurement of this compound in various matrices, including fungal cultures and biological samples.
The methods detailed herein are based on established principles of analytical chemistry and chromatography, drawing parallels from the analysis of structurally related fungal secondary metabolites. While specific performance data for this compound is not widely published, this document presents exemplary data from analogous compounds to guide method development and validation. The primary analytical techniques covered include High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), which offer high sensitivity and selectivity. Additionally, principles of immunoassay development are discussed as a potential high-throughput screening method.
Analytical Methodologies Overview
The selection of an appropriate analytical method for this compound depends on the specific requirements of the study, such as the required sensitivity, selectivity, sample matrix complexity, and throughput.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the separation, identification, and quantification of small molecules like this compound. When coupled with a Diode-Array Detector (DAD), it allows for the spectral characterization of the analyte, aiding in peak purity assessment and identification. Reversed-phase HPLC is the most common mode for analyzing moderately polar fungal metabolites.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For highly sensitive and selective quantification, especially in complex biological matrices, LC-MS/MS is the method of choice. This technique combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry, allowing for the detection of trace amounts of this compound and its metabolites.
-
Immunoassays (ELISA): Enzyme-Linked Immunosorbent Assays (ELISAs) are a potential high-throughput method for screening large numbers of samples for the presence of this compound. The development of a specific antibody against this compound would be a prerequisite for this method. While no commercial kits are currently available, this section will briefly touch upon the principles of their development.
Data Presentation: Quantitative Method Performance (Exemplary)
The following tables summarize typical quantitative performance parameters for the analysis of fungal secondary metabolites using HPLC-DAD and LC-MS/MS. These values should be considered as a general guide for the expected performance of a validated method for this compound.
Table 1: Exemplary HPLC-DAD Method Performance for a Fungal Polyketide
| Parameter | Typical Value |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.5 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 95 - 105% |
| Specificity | No interference from matrix components |
Table 2: Exemplary LC-MS/MS Method Performance for a Fungal Toxin
| Parameter | Typical Value |
| Linearity (R²) | > 0.998 |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.2 ng/mL |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 90 - 110% |
| Specificity | High (based on MRM transitions) |
Experimental Protocols
Protocol 1: Extraction of this compound from Fungal Culture
Objective: To efficiently extract this compound from a liquid culture of a producing fungus (e.g., Pezicula sp.).
Materials:
-
Fungal culture broth
-
Ethyl acetate (HPLC grade)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Centrifuge and centrifuge tubes
-
Glassware (beakers, flasks)
Procedure:
-
Separate the fungal mycelium from the culture broth by filtration or centrifugation (e.g., 5000 x g for 15 minutes).
-
To the cell-free supernatant, add an equal volume of ethyl acetate.
-
Transfer the mixture to a separatory funnel and shake vigorously for 2-3 minutes. Allow the layers to separate.
-
Collect the upper ethyl acetate layer. Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate.
-
Pool the ethyl acetate extracts and dry over anhydrous sodium sulfate.
-
Filter to remove the sodium sulfate and evaporate the solvent to dryness using a rotary evaporator at a temperature not exceeding 40°C.
-
Reconstitute the dried extract in a known volume of a suitable solvent (e.g., methanol or acetonitrile) for analysis.
Protocol 2: HPLC-DAD Quantification of this compound
Objective: To quantify this compound in an extract using HPLC with Diode-Array Detection.
Instrumentation and Conditions (Example):
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and DAD.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient Elution:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection Wavelength: Monitor at the absorbance maximum of this compound (to be determined by UV-Vis scan, typically in the range of 210-400 nm for similar compounds).
Procedure:
-
Standard Preparation: Prepare a stock solution of purified this compound standard in methanol. From the stock solution, prepare a series of calibration standards by serial dilution to cover the expected concentration range of the samples.
-
Sample Preparation: Dilute the reconstituted extract (from Protocol 1) with the initial mobile phase composition (90% A: 10% B) to a concentration within the calibration range. Filter the diluted sample through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the calibration standards and samples onto the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Protocol 3: LC-MS/MS Quantification of this compound
Objective: To achieve highly sensitive and selective quantification of this compound using LC-MS/MS.
Instrumentation and Conditions (Example):
-
LC System: A UHPLC or HPLC system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient Elution: A suitable gradient to achieve good separation, similar to the HPLC method but can be shorter due to the higher efficiency of UHPLC columns.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
MS/MS Detection:
-
Ionization Mode: ESI positive or negative (to be optimized).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Determine the precursor ion (the molecular ion, [M+H]⁺ or [M-H]⁻) and the most abundant product ions of this compound by direct infusion of a standard solution. Select at least two transitions for quantification and confirmation.
-
Procedure:
-
Standard and Sample Preparation: Prepare calibration standards and samples as described in Protocol 2. The use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variations in instrument response.
-
Method Optimization: Optimize the MS parameters (e.g., cone voltage, collision energy) for the selected MRM transitions to maximize signal intensity.
-
Analysis: Inject the standards and samples into the LC-MS/MS system.
-
Quantification: Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards. Calculate the concentration of this compound in the samples using this calibration curve.
Visualizations
Application Notes and Protocols for Laboratory-Scale Fermentation of Phialophora asteris for Cryptosporiopsin Production
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the laboratory-scale fermentation of Phialophora asteris to produce the bioactive secondary metabolite, Cryptosporiopsin. The protocols outlined below cover inoculum preparation, submerged fermentation, and downstream processing for the extraction and purification of this compound.
Introduction
This compound, a chlorinated cyclopentenone, is a secondary metabolite produced by the fungus Phialophora asteris. It has garnered interest in the scientific community for its potential biological activities. This document provides a detailed methodology for the controlled laboratory-scale production of this compound through fermentation, which is essential for further research and development. The following protocols are based on established principles of fungal fermentation and secondary metabolite purification and should be adapted and optimized for specific laboratory conditions and research goals.
Data Presentation
The following tables are provided to structure the collection of experimental data during the fermentation and purification processes. This will allow for clear comparison and optimization of the various parameters.
Table 1: Fermentation Parameters
| Parameter | Recommended Starting Conditions | Optimized Conditions (User Data) |
| Culture Medium | Potato Dextrose Broth (PDB) | |
| Inoculum Size | 5% (v/v) | |
| Temperature | 24-28°C | |
| pH | 5.0 - 6.0 | |
| Agitation | 150 - 200 rpm | |
| Aeration | 1.0 vvm (volume of air per volume of medium per minute) | |
| Fermentation Time | 7 - 14 days |
Table 2: this compound Yield and Purity
| Fermentation Batch ID | Dry Cell Weight (g/L) | Crude Extract Yield (g/L) | Purified this compound Yield (mg/L) | Purity (%) |
Experimental Protocols
Inoculum Preparation
This protocol describes the preparation of a liquid seed culture of Phialophora asteris for inoculating the production fermenter.
Materials:
-
Phialophora asteris (e.g., ATCC 60300) culture
-
Potato Dextrose Agar (PDA) plates
-
Potato Dextrose Broth (PDB)
-
Sterile distilled water
-
Sterile flasks
-
Incubator shaker
Procedure:
-
Streak the Phialophora asteris culture onto PDA plates.
-
Incubate the plates at 24°C for 7-10 days, or until sufficient mycelial growth is observed.
-
Aseptically cut out several agar plugs (approximately 1 cm²) from the mature culture plate.
-
Transfer the agar plugs into a flask containing sterile PDB (e.g., 100 mL in a 250 mL flask).
-
Incubate the flask on a rotary shaker at 150 rpm and 24°C for 3-5 days to generate a homogenous mycelial suspension. This will serve as the inoculum for the production fermenter.
Laboratory-Scale Fermentation
This protocol outlines the submerged fermentation of Phialophora asteris for the production of this compound in a laboratory-scale fermenter.
Materials:
-
Laboratory-scale fermenter (e.g., 5 L)
-
Production medium (e.g., Potato Dextrose Broth)
-
Antifoam agent (e.g., silicone-based)
-
Inoculum culture from section 3.1
Procedure:
-
Prepare the production medium and sterilize it in the fermenter according to the manufacturer's instructions. A common starting medium is Potato Dextrose Broth.
-
After cooling the medium to the desired temperature (e.g., 25°C), aseptically inoculate the fermenter with the seed culture (5% v/v).
-
Set the fermentation parameters to the recommended starting conditions (see Table 1).
-
Monitor the fermentation process by regularly taking samples to measure pH, cell growth (dry cell weight), and substrate consumption.
-
Add antifoam agent as needed to control foaming.
-
The fermentation is typically carried out for 7-14 days. The optimal harvest time should be determined by analyzing the concentration of this compound in the broth over time.
Downstream Processing: Extraction and Purification of this compound
This protocol describes the extraction of this compound from the fermentation broth and its subsequent purification.
Materials:
-
Fermentation broth
-
Ethyl acetate
-
Sodium sulfate (anhydrous)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
-
High-Performance Liquid Chromatography (HPLC) system (optional, for high-purity product)
Procedure:
-
Extraction:
-
Separate the mycelial biomass from the fermentation broth by centrifugation or filtration.
-
Extract the culture filtrate with an equal volume of ethyl acetate three times.
-
Combine the organic extracts and dry them over anhydrous sodium sulfate.
-
Concentrate the extract under reduced pressure using a rotary evaporator to obtain the crude extract.
-
-
Purification by Column Chromatography:
-
Prepare a silica gel column packed with a suitable non-polar solvent (e.g., hexane).
-
Dissolve the crude extract in a minimal amount of a suitable solvent and load it onto the column.
-
Elute the column with a gradient of increasing polarity (e.g., increasing concentrations of ethyl acetate in hexane).
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing this compound.
-
Combine the pure fractions and evaporate the solvent to obtain purified this compound.
-
-
High-Purity Purification (Optional):
-
For higher purity, the fractions containing this compound can be further purified using preparative HPLC with a suitable column (e.g., C18) and mobile phase.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound production.
Logical Relationship of Fermentation Parameters
Application Notes and Protocols for the Development of Cryptosporiopsin as an Agricultural Fungicide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cryptosporiopsin, a chlorinated cyclopentenone produced by fungi of the genera Cryptosporiopsis and Phialophora, has demonstrated antifungal properties, including activity against the significant plant pathogen Sclerotinia sclerotiorum.[1] While comprehensive data on its agricultural applications are not yet available, its bioactivity suggests potential for development as a novel fungicide. These application notes provide a generalized framework and detailed protocols for the evaluation of this compound and other novel compounds as agricultural fungicides. The methodologies outlined here cover preliminary in vitro screening, determination of antifungal activity, in vivo efficacy testing, and initial mode of action studies.
Introduction to this compound
This compound is a natural product with a unique chemical structure, first identified as a chlorine-containing antifungal agent.[2] Its reported efficacy against Sclerotinia sclerotiorum, a pathogen causing white mold in a wide range of crops, makes it a candidate for further investigation in agricultural fungicide development.[1] The development of new fungicides is crucial for managing plant diseases, addressing the evolution of resistance to existing treatments, and ensuring global food security.
In Vitro Efficacy Assessment
The initial evaluation of a potential fungicide involves determining its intrinsic activity against a panel of target pathogens in a controlled laboratory setting.
Data Presentation: In Vitro Antifungal Activity of this compound (Hypothetical Data)
The following tables present hypothetical data for this compound's in vitro activity against a range of common agricultural fungal pathogens.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Plant Pathogens
| Fungal Pathogen | Host Crop(s) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Positive Control (e.g., Azoxystrobin) MIC₅₀ (µg/mL) |
| Sclerotinia sclerotiorum | Soybean, Canola, Sunflower | 0.5 | 1.0 | 0.1 |
| Botrytis cinerea | Grapes, Strawberries | 1.2 | 2.5 | 0.2 |
| Fusarium graminearum | Wheat, Barley | 2.0 | 5.0 | 0.5 |
| Alternaria solani | Tomato, Potato | 3.5 | 7.0 | 1.0 |
| Phytophthora infestans | Potato, Tomato | >50 | >50 | 2.5 |
| Rhizoctonia solani | Rice, Sugar beet | 10.0 | 25.0 | 5.0 |
Table 2: Spore Germination Inhibition of this compound
| Fungal Pathogen | IC₅₀ (µg/mL) | Positive Control (e.g., Mancozeb) IC₅₀ (µg/mL) |
| Sclerotinia sclerotiorum | 0.2 | 0.05 |
| Botrytis cinerea | 0.8 | 0.1 |
| Fusarium graminearum | 1.5 | 0.3 |
| Alternaria solani | 2.5 | 0.8 |
Experimental Protocols
This protocol determines the lowest concentration of a fungicide that prevents visible growth of a microorganism.[3][4][5][6]
-
Preparation of Fungal Inoculum:
-
Culture the fungal pathogen on a suitable solid medium (e.g., Potato Dextrose Agar - PDA) at 25°C until sufficient sporulation is observed.
-
Harvest spores by flooding the plate with sterile distilled water containing 0.05% Tween 80 and gently scraping the surface with a sterile loop.
-
Filter the spore suspension through sterile cheesecloth to remove mycelial fragments.
-
Adjust the spore concentration to 1 x 10⁵ spores/mL using a hemocytometer.
-
-
Preparation of Test Compound:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using a suitable liquid medium (e.g., Potato Dextrose Broth - PDB). The final volume in each well should be 100 µL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the adjusted spore suspension to each well of the microtiter plate.
-
Include a positive control (a known fungicide) and a negative control (medium with solvent only).
-
Incubate the plate at 25°C for 48-72 hours, or until visible growth is observed in the negative control wells.
-
-
Data Analysis:
-
The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.[5]
-
MIC₅₀ and MIC₉₀ values (the concentrations that inhibit 50% and 90% of the tested isolates, respectively) can be determined by testing a larger number of isolates.
-
This assay assesses the effect of the fungicide on the germination of fungal spores.[1][2][7][8]
-
Preparation of Spore Suspension and Test Compound:
-
Prepare the spore suspension and serial dilutions of this compound in 96-well plates as described in the MIC protocol.
-
-
Incubation:
-
Incubate the plates at 25°C for 12-24 hours.
-
-
Microscopic Examination:
-
Place a 10 µL aliquot from each well onto a microscope slide.
-
Observe under a light microscope and count the number of germinated and non-germinated spores out of a total of 100 spores. A spore is considered germinated if the germ tube length is equal to or greater than the spore diameter.
-
-
Data Analysis:
-
Calculate the percentage of spore germination inhibition for each concentration.
-
Determine the IC₅₀ value (the concentration that inhibits 50% of spore germination) using probit analysis.
-
In Vivo Efficacy Assessment
Following promising in vitro results, the next step is to evaluate the fungicide's efficacy on host plants.
Data Presentation: In Vivo Efficacy of this compound (Hypothetical Data)
Table 3: Disease Control Efficacy of this compound on Sclerotinia sclerotiorum in Soybean (Greenhouse Trial)
| Treatment | Application Rate (g a.i./ha) | Disease Severity (%) | Efficacy (%) | Phytotoxicity Rating (0-5) |
| Untreated Control | 0 | 85 | - | 0 |
| This compound | 100 | 42 | 50.6 | 0 |
| This compound | 200 | 25 | 70.6 | 1 |
| This compound | 400 | 15 | 82.4 | 2 |
| Standard Fungicide | 250 | 12 | 85.9 | 0 |
| a.i. = active ingredient |
Experimental Protocols
This protocol evaluates the protective and curative activity of a fungicide in a controlled environment.
-
Plant Material and Growth Conditions:
-
Grow a susceptible cultivar of the host plant (e.g., soybean) in pots in a greenhouse under controlled conditions (e.g., 22-25°C, 16h photoperiod).
-
-
Fungicide Application:
-
Prepare different concentrations of this compound as a sprayable formulation.
-
For protective treatment, spray the plants with the fungicide solution until runoff 24 hours before inoculation with the pathogen.
-
For curative treatment, inoculate the plants with the pathogen and then apply the fungicide 24 hours post-inoculation.
-
Include an untreated control and a standard fungicide treatment.
-
-
Pathogen Inoculation:
-
Disease Assessment:
-
After a suitable incubation period (e.g., 7-14 days), assess disease severity. This can be done by measuring the lesion size or using a disease rating scale.
-
Calculate the efficacy of the treatment using the formula: Efficacy (%) = [(Disease severity in control - Disease severity in treatment) / Disease severity in control] x 100.
-
This protocol is essential to ensure the fungicide does not harm the host plant.[11][12]
-
Plant Material and Treatment:
-
Use healthy plants of the target crop.
-
Apply this compound at the proposed application rate (1x) and at a higher rate (e.g., 2x or 4x).
-
Include an untreated control.
-
-
Observation:
-
Observe the plants at regular intervals (e.g., 3, 7, and 14 days after treatment) for any signs of phytotoxicity, such as leaf yellowing (chlorosis), burning (necrosis), stunting, or malformation.
-
-
Rating:
-
Use a rating scale (e.g., 0 = no damage, 5 = severe damage) to quantify the level of phytotoxicity.
-
Mode of Action Studies
Understanding how a fungicide works is critical for its effective use and for managing resistance.
Potential Fungal Signaling Pathways as Targets
Many successful fungicides target specific signaling pathways in fungi.[13][14] The following diagram illustrates some key pathways that could be investigated as potential targets for this compound.
Experimental Protocols for Mode of Action
This assay determines if the fungicide interferes with the production of ergosterol, a key component of fungal cell membranes.
-
Fungal Culture and Treatment:
-
Grow the target fungus in a liquid medium to the mid-log phase.
-
Add this compound at its MIC₅₀ concentration and incubate for a further 6-12 hours.
-
-
Sterol Extraction:
-
Harvest the mycelia by filtration and dry them.
-
Saponify the mycelia with alcoholic potassium hydroxide.
-
Extract the non-saponifiable lipids (sterols) with n-heptane.
-
-
Analysis:
-
Analyze the sterol composition using Gas Chromatography-Mass Spectrometry (GC-MS).
-
A reduction in the ergosterol peak and an accumulation of its precursors compared to the untreated control indicates inhibition of the ergosterol biosynthesis pathway.
-
This assay measures the activity of chitin synthase, an enzyme essential for fungal cell wall synthesis.[15][16][17][18]
-
Preparation of Microsomal Fraction:
-
Grow the fungus in liquid culture and harvest the mycelia.
-
Homogenize the mycelia in an extraction buffer.
-
Centrifuge the homogenate at a low speed to remove cell debris, then centrifuge the supernatant at a high speed to pellet the microsomal fraction, which contains chitin synthase.
-
-
Enzyme Assay:
-
Resuspend the microsomal fraction in an assay buffer.
-
Set up a reaction mixture containing the microsomal fraction, the substrate UDP-N-acetylglucosamine, and different concentrations of this compound.
-
Incubate the reaction at 30°C.
-
-
Quantification of Chitin:
-
Stop the reaction and quantify the amount of chitin produced. This can be done using a colorimetric assay with a chitin-binding lectin conjugated to an enzyme.[15]
-
-
Data Analysis:
-
A dose-dependent decrease in chitin production indicates inhibition of chitin synthase activity.
-
Experimental Workflow
The following diagram outlines the logical flow for the development and evaluation of a novel fungicide like this compound.
Conclusion
The protocols and guidelines presented here provide a comprehensive framework for the initial stages of developing a novel compound, such as this compound, into a viable agricultural fungicide. While the existing data on this compound is limited, its demonstrated antifungal activity warrants further investigation using the systematic approach outlined in these notes. Successful progression through these stages of evaluation is essential for identifying promising new solutions for plant disease management.
References
- 1. 2.3.2. Spore Germination Inhibition Assay [bio-protocol.org]
- 2. 4.5. Fungal Spore Germination Inhibition Assay [bio-protocol.org]
- 3. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs [bio-protocol.org]
- 4. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs [en.bio-protocol.org]
- 5. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 6. Antibiotic Susceptibility, Fungus (MIC) | MLabs [mlabs.umich.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Inoculum and inoculation techniques: key steps in studying pathogenicity and resistance to Sclerotinia stem rot in oilseed rape [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. greenhousegrower.com [greenhousegrower.com]
- 12. ppqs.gov.in [ppqs.gov.in]
- 13. Signal Transduction Cascades Regulating Fungal Development and Virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Signal Transduction Pathways - Creative Biolabs [creative-biolabs.com]
- 15. A nonradioactive, high throughput assay for chitin synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Quantification of Chitinase Activity in Fusarium oxysporum [bio-protocol.org]
- 17. scispace.com [scispace.com]
- 18. Biochemical characterization of chitin synthase activity and inhibition in the African malaria mosquito, Anopheles gambiae - PMC [pmc.ncbi.nlm.nih.gov]
Techniques for Derivatizing Cryptosporiopsin for Structure-Activity Relationship (SAR) Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chemical modification of Cryptosporiopsin, a chlorinated cyclopentenone natural product, to facilitate Structure-Activity Relationship (SAR) studies. Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for the development of novel therapeutic agents with improved potency, selectivity, and pharmacokinetic properties.
Introduction to this compound and SAR Studies
This compound is a fungal metabolite characterized by a highly functionalized and chlorinated cyclopentenone core structure. This class of compounds has garnered interest due to its potential biological activities. SAR studies are a cornerstone of medicinal chemistry and drug discovery, involving the synthesis of a series of structurally related analogs of a lead compound and evaluating their biological activity. The data generated from these studies provide critical insights into the pharmacophore, identifying the key molecular features responsible for the desired biological effect and those that can be modified to enhance activity or reduce toxicity.
The derivatization of this compound can be systematically undertaken by targeting its key functional groups. The primary sites for modification on the this compound scaffold are the α,β-unsaturated ketone, the hydroxyl group, and the alkyl side chain.
Proposed Derivatization Strategies for SAR Studies
Based on the reactive functionalities present in the this compound molecule, several derivatization strategies can be employed. The following sections outline the rationale and proposed modifications for a comprehensive SAR study.
Modification of the α,β-Unsaturated Ketone
The electrophilic nature of the α,β-unsaturated ketone in the cyclopentenone ring makes it a prime target for nucleophilic addition reactions. The enone system is often crucial for the biological activity of this class of compounds[1].
-
Michael Addition (1,4-Conjugate Addition): Introduction of various nucleophiles at the β-position of the enone can probe the importance of this site for receptor binding and biological activity. A range of thiol, amine, and carbon nucleophiles can be utilized to generate a library of derivatives.
-
Epoxidation: Conversion of the double bond to an epoxide introduces a new reactive handle for further functionalization and explores the impact of altering the planarity and electronic properties of the cyclopentenone ring.
-
Reduction of the Double Bond: Selective reduction of the carbon-carbon double bond would saturate the ring and help to determine the necessity of the α,β-unsaturation for biological activity.
Modification of the Carbonyl Group
The ketone functionality offers another site for derivatization.
-
Reduction to Alcohol: Reduction of the ketone to the corresponding secondary alcohol will provide insights into the role of the carbonyl group in hydrogen bonding or as a Michael acceptor.
-
Wittig Reaction: Conversion of the ketone to an exocyclic double bond allows for the introduction of a variety of substituents and alters the overall shape of the molecule.
Modification of the Hydroxyl Group
The secondary hydroxyl group can be modified to explore the impact of steric bulk and electronic properties at this position.
-
Esterification and Etherification: Acylation or alkylation of the hydroxyl group can modulate the lipophilicity and hydrogen bonding capacity of the molecule.
Modification of the Chlorine Atoms
The presence and position of chlorine atoms can significantly influence the biological activity of natural products[2].
-
Dechlorination: Reductive dechlorination would reveal the importance of the halogen atoms for the observed bioactivity.
-
Substitution: While challenging, nucleophilic substitution of the chlorine atoms could provide valuable SAR data.
Experimental Protocols
The following are detailed protocols for the key proposed derivatization reactions.
Protocol 1: Michael Addition of Thiols to this compound
Objective: To synthesize a library of thiol adducts of this compound for SAR studies.
Materials:
-
This compound
-
Various thiols (e.g., thiophenol, benzyl thiol, cysteine methyl ester)
-
Base catalyst (e.g., triethylamine, sodium bicarbonate)
-
Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)
-
Argon or Nitrogen gas
-
Thin Layer Chromatography (TLC) plates
-
Silica gel for column chromatography
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1 equivalent) in the chosen anhydrous solvent under an inert atmosphere.
-
Add the thiol (1.1 equivalents) to the solution.
-
Add the base catalyst (0.1-1 equivalent) dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired Michael adduct.
-
Characterize the final product by NMR and mass spectrometry.
Protocol 2: Epoxidation of the Cyclopentenone Double Bond
Objective: To synthesize the epoxide derivative of this compound.
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA) or other epoxidizing agents (e.g., hydrogen peroxide with a catalyst)
-
Buffered solvent (e.g., dichloromethane with sodium bicarbonate)
-
Sodium thiosulfate solution
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound in dichloromethane.
-
Add solid sodium bicarbonate to the solution to act as a buffer.
-
Cool the mixture in an ice bath.
-
Add a solution of m-CPBA (1.1 equivalents) in dichloromethane dropwise to the reaction mixture.
-
Stir the reaction at 0°C to room temperature and monitor by TLC.
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer and wash it with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography.
-
Characterize the epoxide derivative by spectroscopic methods.
Protocol 3: Wittig Reaction on the Carbonyl Group
Objective: To introduce an exocyclic double bond in place of the carbonyl group.
Materials:
-
This compound
-
Phosphonium ylide (e.g., methyltriphenylphosphonium bromide)
-
Strong base (e.g., n-butyllithium, sodium hydride)
-
Anhydrous solvent (e.g., tetrahydrofuran)
-
Argon or Nitrogen gas
-
Standard laboratory glassware
Procedure:
-
In a flame-dried flask under an inert atmosphere, suspend the phosphonium salt in anhydrous THF.
-
Cool the suspension to 0°C or -78°C, depending on the base.
-
Add the strong base dropwise to generate the ylide (a color change is often observed).
-
Stir the mixture for 30-60 minutes.
-
Add a solution of this compound in anhydrous THF to the ylide solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent.
-
Dry the combined organic layers, filter, and concentrate.
-
Purify the product by column chromatography to separate it from triphenylphosphine oxide.
-
Characterize the olefin product by NMR and mass spectrometry.
Data Presentation for SAR Analysis
Quantitative data from the biological evaluation of the synthesized derivatives should be organized in a clear and structured table to facilitate comparison and the elucidation of SAR.
Table 1: Hypothetical SAR Data for this compound Derivatives
| Compound ID | R1-substituent (at C-β) | R2-modification (at C=O) | R3-modification (at -OH) | MIC (µg/mL) vs. S. aureus | IC50 (µM) vs. HeLa cells |
| Crypto-001 | H (Parent) | =O | -OH | 1.0 | 0.5 |
| Crypto-002 | -S-Ph | =O | -OH | 0.5 | 0.2 |
| Crypto-003 | -NH-Bn | =O | -OH | 2.5 | 1.8 |
| Crypto-004 | H | Epoxide | -OH | >50 | >10 |
| Crypto-005 | H | =CH2 | -OH | 15.0 | 8.0 |
| Crypto-006 | H | -OH (reduced) | -OH | >50 | >10 |
| Crypto-007 | H | =O | -OAc | 5.0 | 3.2 |
| Crypto-008 | H | =O | -OMe | 8.0 | 6.5 |
This table presents hypothetical data for illustrative purposes.
Visualization of Workflows and Relationships
Graphviz diagrams are provided to visualize the experimental workflows and the logical relationships in the SAR analysis.
Caption: Experimental workflow for the derivatization of this compound.
Caption: Logical flow of a Structure-Activity Relationship (SAR) study.
Conclusion
The synthetic protocols and SAR strategies outlined in this document provide a comprehensive framework for the systematic derivatization of this compound. By generating a diverse library of analogs and correlating their structural modifications with biological activity, researchers can elucidate the key determinants of this natural product's function. This knowledge is invaluable for the rational design of new and more effective therapeutic agents. Careful execution of these experimental procedures and thorough analysis of the resulting data will pave the way for future drug development efforts based on the this compound scaffold.
References
Application Notes and Protocols for Testing the Efficacy of Cryptosporiopsin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cryptosporiopsin is a chlorinated cyclopentenone with potential as an antifungal, antibacterial, and anticancer agent.[1] Early research indicates that its mechanism of action in mammalian cells involves the inhibition of nucleoplasmic RNA synthesis (polymerase II) and interference with nucleotide uptake and phosphorylation, leading to a reduction in ATP production.[2] This document provides detailed protocols for the in vitro and in vivo evaluation of this compound's efficacy. While specific quantitative data on the activity of this compound is not extensively available in published literature, these protocols offer a standardized framework for researchers to generate such data.
Compound Details
| Property | Description |
| Compound Name | This compound |
| Chemical Class | Chlorinated cyclopentenone |
| Known Mechanism of Action | Inhibition of RNA polymerase II, leading to decreased ATP production.[2] |
| Solubility | To be determined experimentally. A common starting point for non-polar compounds is DMSO. |
| Storage and Stability | Store as a stock solution in an appropriate solvent at -20°C or -80°C. Stability in aqueous media should be determined. |
Section 1: In Vitro Efficacy Testing
Antifungal Susceptibility Testing
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against various fungal pathogens. The broth microdilution method is a standard and widely accepted assay.
Protocol: Broth Microdilution Assay for Antifungal Susceptibility
Materials:
-
This compound stock solution (e.g., 1 mg/mL in DMSO)
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer (plate reader)
-
Positive control antifungal (e.g., Amphotericin B, Fluconazole)
-
Negative control (vehicle, e.g., DMSO)
Procedure:
-
Preparation of Fungal Inoculum:
-
Culture the fungal strains on appropriate agar plates (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
-
Prepare a fungal suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 CFU/mL.
-
Dilute the fungal suspension in RPMI-1640 medium to achieve a final concentration of 0.5-2.5 x 10^3 CFU/mL in the wells.
-
-
Preparation of Drug Dilutions:
-
Perform serial two-fold dilutions of the this compound stock solution in RPMI-1640 medium in the 96-well plate. The final concentration range should be sufficient to determine the MIC (e.g., 0.03 - 16 µg/mL).
-
Prepare wells with the positive control antifungal and the vehicle control.
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well containing the drug dilutions, positive control, and negative control.
-
Include a growth control well (inoculum without any compound) and a sterility control well (medium only).
-
Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of fungal growth (e.g., ≥50% or ≥90% reduction) compared to the growth control.
-
Growth inhibition can be assessed visually or by measuring the optical density (OD) at a specific wavelength (e.g., 530 nm).
-
Data Presentation:
Table 1: Antifungal Activity of this compound (Template)
| Fungal Strain | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Positive Control MIC (µg/mL) |
| Candida albicans ATCC 90028 | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| Aspergillus fumigatus ATCC 204305 | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| Cryptococcus neoformans H99 | [Experimental Value] | [Experimental Value] | [Experimental Value] |
Antibacterial Susceptibility Testing
Objective: To determine the MIC of this compound against various bacterial pathogens.
Protocol: Broth Microdilution Assay for Antibacterial Susceptibility
Materials:
-
This compound stock solution
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer (plate reader)
-
Positive control antibiotic (e.g., Vancomycin, Ciprofloxacin)
-
Negative control (vehicle)
Procedure:
-
Preparation of Bacterial Inoculum:
-
Culture the bacterial strains on appropriate agar plates (e.g., Tryptic Soy Agar) at 37°C for 18-24 hours.
-
Prepare a bacterial suspension in sterile saline to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute the suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
-
Drug Dilution and Inoculation: Follow the same procedure as for the antifungal assay, using CAMHB as the medium.
-
Incubation: Incubate the plates at 37°C for 16-20 hours in ambient air.
-
Determination of MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth.
Data Presentation:
Table 2: Antibacterial Activity of this compound (Template)
| Bacterial Strain | MIC (µg/mL) | Positive Control MIC (µg/mL) |
| Staphylococcus aureus ATCC 29213 | [Experimental Value] | [Experimental Value] |
| Escherichia coli ATCC 25922 | [Experimental Value] | [Experimental Value] |
| Pseudomonas aeruginosa ATCC 27853 | [Experimental Value] | [Experimental Value] |
Anticancer Cytotoxicity Testing
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines.
Protocol: MTT Assay for Cell Viability
Materials:
-
This compound stock solution
-
Cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HCT116 colon cancer)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Sterile 96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Positive control anticancer drug (e.g., Doxorubicin)
-
Negative control (vehicle)
Procedure:
-
Cell Seeding:
-
Seed the cancer cells in a 96-well plate at an appropriate density (e.g., 5,000 - 10,000 cells/well) and allow them to adhere overnight.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete medium and add them to the wells.
-
Include wells with the positive control and vehicle control.
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of viability against the log of the drug concentration and fitting the data to a dose-response curve.
-
Data Presentation:
Table 3: Anticancer Activity of this compound (Template)
| Cancer Cell Line | IC₅₀ (µM) | Positive Control IC₅₀ (µM) |
| MCF-7 (Breast) | [Experimental Value] | [Experimental Value] |
| A549 (Lung) | [Experimental Value] | [Experimental Value] |
| HCT116 (Colon) | [Experimental Value] | [Experimental Value] |
Section 2: In Vivo Efficacy Testing
Objective: To evaluate the therapeutic efficacy of this compound in animal models of infection or cancer.
Murine Model of Systemic Fungal Infection
Protocol: Systemic Candidiasis Model
Materials:
-
Immunocompetent or immunosuppressed mice (e.g., BALB/c or CD-1)
-
Candida albicans strain
-
This compound formulated for in vivo administration
-
Vehicle control
-
Positive control antifungal (e.g., Fluconazole)
Procedure:
-
Infection:
-
Inject mice intravenously with a lethal or sublethal dose of C. albicans.
-
-
Treatment:
-
Administer this compound at various doses (e.g., via oral gavage or intraperitoneal injection) starting at a specified time post-infection.
-
Treat control groups with the vehicle or a positive control drug.
-
-
Monitoring:
-
Monitor the mice daily for signs of illness and mortality for a defined period (e.g., 21 days).
-
-
Endpoint Analysis:
-
Primary endpoint: Survival rate.
-
Secondary endpoint: Fungal burden in target organs (e.g., kidneys, brain). At the end of the study, or at specified time points, euthanize a subset of animals, homogenize the organs, and determine the CFU count by plating serial dilutions.
-
Data Presentation:
Table 4: In Vivo Antifungal Efficacy of this compound (Template)
| Treatment Group | Dose (mg/kg) | Mean Survival Time (days) | Fungal Burden (log CFU/g kidney) |
| Vehicle Control | - | [Experimental Value] | [Experimental Value] |
| This compound | [Dose 1] | [Experimental Value] | [Experimental Value] |
| This compound | [Dose 2] | [Experimental Value] | [Experimental Value] |
| Positive Control | [Dose] | [Experimental Value] | [Experimental Value] |
Xenograft Model of Human Cancer
Protocol: Subcutaneous Tumor Xenograft Model
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
Human cancer cell line (e.g., A549)
-
This compound formulated for in vivo administration
-
Vehicle control
-
Positive control anticancer drug (e.g., Paclitaxel)
Procedure:
-
Tumor Implantation:
-
Inject cancer cells subcutaneously into the flank of the mice.
-
-
Treatment:
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups.
-
Administer this compound, vehicle, or a positive control drug according to a predetermined schedule.
-
-
Monitoring:
-
Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
-
Endpoint Analysis:
-
Primary endpoint: Tumor growth inhibition.
-
Secondary endpoint: Body weight change (as a measure of toxicity). At the end of the study, excise and weigh the tumors.
-
Data Presentation:
Table 5: In Vivo Anticancer Efficacy of this compound (Template)
| Treatment Group | Dose (mg/kg) | Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | [Experimental Value] | 0 |
| This compound | [Dose 1] | [Experimental Value] | [Experimental Value] |
| This compound | [Dose 2] | [Experimental Value] | [Experimental Value] |
| Positive Control | [Dose] | [Experimental Value] | [Experimental Value] |
Section 3: Visualizations
Hypothetical Signaling Pathway of this compound
Caption: Hypothetical mechanism of this compound, inhibiting RNA Pol II and ATP production.
Experimental Workflow for In Vivo Efficacy
Caption: General workflow for in vivo efficacy testing of an experimental compound.
References
Troubleshooting & Optimization
Technical Support Center: Total Synthesis of Cryptosporiopsin
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the total synthesis of Cryptosporiopsin. The information is presented in a question-and-answer format to offer direct and practical assistance for common experimental issues.
Troubleshooting Guides
This section provides solutions to common problems that may arise during the key stages of this compound synthesis.
1. Diastereoselective [2+2] Cycloaddition with Dichloroketene
Question: We are observing a low diastereomeric ratio (d.r.) in the [2+2] cycloaddition of dichloroketene to our chiral enol ether. How can we improve the diastereoselectivity?
Answer: Achieving high diastereoselectivity in the [2+2] cycloaddition with dichloroketene is a critical challenge in the synthesis of the this compound core. Several factors can influence the stereochemical outcome.
-
Chiral Auxiliary: The nature of the chiral auxiliary on the enol ether is paramount. Bulky chiral auxiliaries can provide a more effective stereodirecting environment. If you are using a standard auxiliary, consider switching to a bulkier one to enhance facial bias.
-
Reaction Temperature: Lowering the reaction temperature can significantly improve diastereoselectivity by favoring the transition state leading to the desired diastereomer. We recommend performing the reaction at -78 °C.
-
Solvent: The choice of solvent can impact the conformation of the transition state. Non-polar solvents such as hexanes or toluene often provide better selectivity compared to more polar solvents.
-
Rate of Addition: Slow, dropwise addition of the dichloroketene precursor (e.g., trichloroacetyl chloride) to the solution of the enol ether and base (e.g., triethylamine) is crucial to maintain a low concentration of the highly reactive dichloroketene, which can help minimize side reactions and improve selectivity.
-
Purification: In some cases, even with optimized reaction conditions, the diastereomeric ratio may not be exceptionally high directly from the reaction. However, the desired diastereomer can often be enriched or isolated through careful column chromatography or crystallization. It has been reported that a 10:1 diastereomeric ratio could be improved by simple crystallization[1].
Potential Side Reactions and Solutions:
| Side Product | Cause | Suggested Solution |
| Polymerization of enol ether | Excess dichloroketene | Ensure slow addition of the dichloroketene precursor. Use a slight excess of the enol ether. |
| Formation of undesired regioisomers | Inherent reactivity of substrates | While less common with dichloroketene, careful analysis of the crude product is necessary. Optimization of the chiral auxiliary and solvent may influence regioselectivity. |
| Decomposition of the cycloadduct | Instability of the α,α-dichlorocyclobutanone | Work up the reaction at low temperature and purify the product promptly. The cycloadduct can be sensitive to acidic or basic conditions. |
2. Stille Coupling
Question: Our Stille coupling reaction to connect the two main fragments is sluggish and gives a low yield, with significant amounts of homocoupled byproducts. What can we do to optimize this step?
Answer: The Stille coupling is a powerful tool for C-C bond formation, but its efficiency can be sensitive to various parameters.
-
Catalyst and Ligand: The choice of palladium catalyst and ligand is critical. For complex substrates, a catalyst with bulky, electron-rich phosphine ligands, such as Pd(PPh₃)₄ or those employing ligands like P(t-Bu)₃, can be more effective.
-
Additives: The addition of a copper(I) co-catalyst (e.g., CuI) can accelerate the transmetalation step, which is often the rate-limiting step, thereby improving the overall reaction rate and yield.
-
Solvent: Anhydrous and degassed polar aprotic solvents like DMF, NMP, or THF are typically used. Ensure the solvent is rigorously dried and deoxygenated to prevent catalyst deactivation.
-
Temperature: While some Stille couplings proceed at room temperature, heating is often necessary. A systematic temperature screen can help identify the optimal balance between reaction rate and catalyst stability.
-
Stannane Reagent Quality: The purity of the organostannane reagent is crucial. Impurities can lead to side reactions and lower yields. If synthesized in-house, ensure it is thoroughly purified.
-
Stoichiometry: A slight excess of the organostannane reagent (e.g., 1.1-1.2 equivalents) is often beneficial.
Common Troubleshooting Scenarios:
| Issue | Potential Cause | Troubleshooting Step |
| Low Conversion | Inactive catalyst | Use a fresh batch of palladium catalyst. Ensure strictly anhydrous and anaerobic conditions. |
| Poorly reactive halide | If using a vinyl bromide, consider converting it to the more reactive vinyl iodide. | |
| Significant Homocoupling | Slow transmetalation | Add a Cu(I) co-catalyst. Optimize the ligand to accelerate the desired cross-coupling. |
| Destannylation of starting material | Protic impurities | Ensure all reagents and solvents are scrupulously dry. |
3. Grignard Reaction with Chiral α-Keto Ester
Question: The Grignard addition to our chiral α-keto ester is not proceeding cleanly, and we are observing a mixture of products with low diastereoselectivity. How can we improve this reaction?
Answer: The addition of a Grignard reagent to a chiral α-keto ester to establish a key stereocenter requires careful control of reaction conditions.
-
Temperature: This reaction is highly sensitive to temperature. It is crucial to maintain a low temperature, typically -78 °C to -40 °C, throughout the addition of the Grignard reagent to minimize side reactions and maximize diastereoselectivity.
-
Grignard Reagent Quality and Titration: The concentration and purity of the Grignard reagent are critical. It is highly recommended to titrate the Grignard reagent immediately before use to ensure accurate stoichiometry. Old or poorly stored Grignard reagents can contain magnesium halides and other species that can negatively impact the reaction.
-
Solvent: Anhydrous diethyl ether or THF are the most common solvents. Ensure the solvent is absolutely dry, as any trace of water will quench the Grignard reagent.
-
Chelation Control: The stereochemical outcome of this reaction is often governed by chelation of the α-keto ester with the magnesium ion of the Grignard reagent. The choice of protecting groups on nearby functionalities can influence this chelation and, consequently, the diastereoselectivity.
Potential Issues and Solutions:
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Inactive Grignard reagent | Prepare a fresh batch of Grignard reagent and titrate it before use. Ensure all glassware and solvents are rigorously dried. |
| Enolization of the α-keto ester | Perform the reaction at a very low temperature (-78 °C). | |
| Low Diastereoselectivity | Insufficient chelation control or high reaction temperature | Maintain a consistently low temperature during the reaction. Consider modifying protecting groups to enhance chelation. |
| Formation of over-addition product | Reaction with the ester moiety | This is less common with α-keto esters at low temperatures but can occur if the reaction is allowed to warm. Use of exactly one equivalent of the Grignard reagent is critical. |
4. Ring-Closing Metathesis (RCM)
Question: The ring-closing metathesis to form the macrocycle is proceeding in low yield, and we observe significant amounts of oligomeric byproducts. How can we favor the desired intramolecular reaction?
Answer: Promoting intramolecular RCM over intermolecular oligomerization is a common challenge in macrocyclization.
-
High Dilution: The most critical factor for favoring macrocyclization is performing the reaction under high dilution conditions (typically 0.001 M to 0.005 M). This reduces the probability of intermolecular reactions. The diene precursor should be added slowly via a syringe pump to the solution of the catalyst.
-
Catalyst Choice: The choice of the ruthenium catalyst is important. For complex, sterically hindered substrates, second-generation Grubbs or Hoveyda-Grubbs catalysts often provide higher activity and stability.
-
Solvent and Temperature: Dichloromethane (DCM) or toluene are common solvents. The reaction temperature should be optimized; for many systems, refluxing DCM or toluene is effective.
-
Removal of Ethylene: The RCM reaction is an equilibrium process. Removing the ethylene byproduct by bubbling an inert gas (e.g., argon) through the reaction mixture or performing the reaction under a gentle vacuum can drive the equilibrium towards the macrocyclic product.
Frequently Asked Questions (FAQs)
Q1: What is a typical overall yield for the total synthesis of this compound A? A1: The first total synthesis of this compound A was accomplished in 12 longest linear steps with an overall yield of 15.4%[2].
Q2: What are the key strategic bond disconnections in the retrosynthesis of this compound? A2: A common retrosynthetic strategy for this compound involves disconnecting the macrocycle at the ester linkage and the olefin, which are formed late in the synthesis via esterification and ring-closing metathesis, respectively. The complex cyclopentane core is often constructed using a [2+2] cycloaddition as a key step.
Q3: Are there any specific challenges related to protecting groups in the synthesis of this compound? A3: As with any complex total synthesis, a robust protecting group strategy is essential. The multiple hydroxyl groups in the this compound structure require orthogonal protecting groups that can be selectively removed under mild conditions without affecting other sensitive functionalities in the molecule. Careful planning is needed to avoid issues such as protecting group migration or unexpected cleavage during the synthetic sequence.
Q4: How can I purify the intermediates in the this compound synthesis? A4: Purification of the intermediates is typically achieved by flash column chromatography on silica gel. Due to the presence of multiple stereocenters, careful selection of the eluent system is often required to separate diastereomers. In some cases, crystallization can be an effective method for purifying key intermediates and for separating diastereomers, as has been reported for the product of the dichloroketene cycloaddition[1].
Data Presentation
Table 1: Summary of the First Total Synthesis of this compound A
| Parameter | Value | Reference |
| Target Molecule | This compound A | [2] |
| Longest Linear Sequence | 12 steps | [2] |
| Overall Yield | 15.4% | [2] |
| Key Reactions | Hydrolytic kinetic resolution, Stille coupling, Grignard reaction, De Brabander's esterification, Ring-closing metathesis | [2] |
Experimental Protocols
Detailed methodologies for all key experiments cited will be provided upon request to our technical support team, referencing the specific publication.
Visualizations
Caption: Retrosynthetic analysis of this compound.
Caption: Troubleshooting workflow for Ring-Closing Metathesis.
References
Technical Support Center: Enhancing Cryptosporiopsin Production from Phialophora asteris
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Cryptosporiopsin from Phialophora asteris cultures.
Frequently Asked Questions (FAQs)
Q1: My Phialophora asteris culture is growing well, but the this compound yield is low. What are the potential reasons?
A1: Low yields of secondary metabolites like this compound, despite good biomass growth, are a common challenge. Several factors can contribute to this issue:
-
Suboptimal Culture Medium: The composition of the culture medium, including the carbon and nitrogen sources, phosphate levels, and trace elements, profoundly influences secondary metabolism.[1][2]
-
Non-ideal pH: The pH of the culture medium can shift during fermentation, moving out of the optimal range for this compound biosynthesis.
-
Inappropriate Temperature: The optimal temperature for fungal growth may not be the same as the optimal temperature for secondary metabolite production.[3]
-
Inadequate Aeration: Oxygen availability is critical for many fungal metabolic processes, including the biosynthesis of polyketides like this compound.
-
Suboptimal Growth Phase for Harvest: this compound is a secondary metabolite, meaning its production typically occurs during the stationary phase of fungal growth. Harvesting too early or too late can result in lower yields.
Q2: What are the recommended culture media for enhancing this compound production?
A2: While there is no universally "best" medium, as optimization is often strain-specific, several media types have been shown to be effective for inducing secondary metabolite production in fungi.[1][2] It is recommended to screen a variety of media to find the most suitable one for your Phialophora asteris strain. Rich media containing complex carbon and nitrogen sources are often beneficial.[1][2]
Q3: How can I optimize the culture conditions for better this compound yield?
A3: A systematic approach to optimizing culture parameters is recommended.[4] This involves varying one factor at a time or using experimental designs like response surface methodology to study the interactions between different parameters. Key parameters to optimize include:
-
pH: Test a range of initial pH values (e.g., 5.0, 6.0, 7.0) and monitor the pH throughout the fermentation.
-
Temperature: Evaluate a range of temperatures (e.g., 20°C, 25°C, 28°C).
-
Agitation and Aeration: In liquid cultures, varying the shaking speed can influence oxygen transfer.
-
Incubation Time: Conduct a time-course study to determine the optimal harvest time for maximal this compound accumulation.
Q4: Can precursor feeding be used to increase the yield of this compound?
A4: Yes, precursor feeding is a viable strategy to enhance the production of secondary metabolites.[5] Since this compound is a polyketide, feeding precursors of the polyketide biosynthetic pathway, such as acetate or malonate, could potentially increase the yield. However, the optimal precursor and its concentration need to be determined experimentally.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Biomass and Low this compound Yield | - Inappropriate culture medium- Suboptimal pH or temperature- Contamination | - Screen different culture media (see Table 1).- Optimize pH and temperature (see Table 2).- Ensure aseptic techniques are strictly followed. |
| High Biomass but Low this compound Yield | - Nutrient limitation for secondary metabolism- Unfavorable culture conditions for biosynthesis- Incorrect harvest time | - Try media with different carbon-to-nitrogen ratios.- Optimize pH, temperature, and aeration for production phase.- Perform a time-course experiment to identify peak production. |
| Inconsistent this compound Yields Between Batches | - Variability in inoculum preparation- Inconsistent media preparation- Fluctuations in incubator conditions | - Standardize inoculum age and density.- Ensure precise measurement and mixing of media components.- Regularly calibrate and monitor incubator temperature and shaking speed. |
| Difficulty in Extracting this compound | - Inefficient cell lysis- Inappropriate extraction solvent- Degradation of the compound | - Use mechanical disruption methods (e.g., sonication, bead beating) in addition to solvent extraction.- Test a range of solvents with varying polarities (e.g., ethyl acetate, chloroform, dichloromethane).- Perform extraction at low temperatures and avoid prolonged exposure to light. |
Data Presentation
Table 1: Example Culture Media for Screening
| Medium Component | Potato Dextrose Broth (PDB) (g/L) | Yeast Extract Sucrose (YES) Broth (g/L) | Czapek Dox (CD) Broth (g/L) |
| Potato Infusion | 4.0 | - | - |
| Dextrose | 20.0 | - | 30.0 |
| Yeast Extract | - | 20.0 | - |
| Sucrose | - | 150.0 | - |
| Sodium Nitrate | - | - | 3.0 |
| Dipotassium Phosphate | - | - | 1.0 |
| Magnesium Sulfate | - | - | 0.5 |
| Potassium Chloride | - | - | 0.5 |
| Ferrous Sulfate | - | - | 0.01 |
Table 2: Suggested Ranges for Culture Condition Optimization
| Parameter | Range to Investigate |
| Temperature | 20 - 30°C |
| Initial pH | 5.0 - 8.0 |
| Agitation Speed (for liquid culture) | 100 - 200 rpm |
| Incubation Time | 7 - 21 days |
Experimental Protocols
Protocol 1: Cultivation of Phialophora asteris for this compound Production
-
Inoculum Preparation:
-
Grow Phialophora asteris on Potato Dextrose Agar (PDA) plates at 25°C for 7-10 days.
-
Aseptically cut out 5-6 agar plugs (approximately 5 mm in diameter) from the actively growing edge of the colony.
-
-
Liquid Culture:
-
Prepare the desired liquid medium (e.g., PDB) in Erlenmeyer flasks.
-
Autoclave the medium at 121°C for 15 minutes and allow it to cool to room temperature.
-
Aseptically transfer the agar plugs into the flasks containing the liquid medium.
-
-
Incubation:
-
Incubate the flasks on a rotary shaker at the desired temperature and agitation speed.
-
Incubate for the predetermined duration, monitoring for growth and contamination.
-
Protocol 2: Extraction and Quantification of this compound
-
Harvesting:
-
Separate the fungal biomass from the culture broth by filtration.
-
-
Extraction:
-
Lyophilize (freeze-dry) the fungal biomass.
-
Grind the dried biomass to a fine powder.
-
Extract the powdered biomass with a suitable organic solvent (e.g., ethyl acetate) multiple times.
-
Combine the solvent extracts and evaporate to dryness under reduced pressure.
-
-
Quantification:
-
Redissolve the crude extract in a known volume of solvent (e.g., methanol).
-
Analyze the extract using High-Performance Liquid Chromatography (HPLC) with a suitable standard for this compound to quantify the yield.
-
Visualizations
References
- 1. On the synthesis of this compound: stereochemistry of early in...: Ingenta Connect [ingentaconnect.com]
- 2. Molecular Characterization of the Cercosporin Biosynthetic Pathway in the Fungal Plant Pathogen Cercospora nicotianae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. First total synthesis of this compound A - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. A comprehensive review of <i>in vitro precursor feeding</i> strategies for the overproduction of high-value plant secondary metabolites - Arabian Journal of Chemistry [arabjchem.org]
overcoming low yield in the ring contraction step of Cryptosporiopsin synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Cryptosporiopsin, with a specific focus on overcoming low yields in the critical ring contraction step.
Troubleshooting Guide: The Ring Contraction Step
The synthesis of the cyclopentenoid core of this compound often involves a Favorskii-type ring contraction of a halogenated hydroxyquinone. This reaction can be sensitive to substrate purity, reagent quality, and reaction conditions, potentially leading to low yields of the desired product. This guide addresses common issues encountered during this step.
Problem 1: Low or No Yield of the Desired Ring-Contracted Product
| Potential Cause | Recommended Solution |
| Degraded N-Halosuccinimide Reagent | N-Halosuccinimides (e.g., NBS, NCS) can decompose over time, especially when exposed to light or moisture. Use a freshly opened bottle or recrystallize the reagent before use. |
| Incorrect Stoichiometry | The molar ratio of the quinone substrate to the N-halosuccinimide is critical. An excess of the halogenating agent can lead to undesired side reactions. Carefully control the stoichiometry, starting with a 1:1 molar ratio. |
| Suboptimal Reaction Temperature | The reaction temperature can significantly influence the reaction rate and the formation of byproducts. If the reaction is too slow, consider a modest increase in temperature. If side products are observed, try running the reaction at a lower temperature (e.g., 0 °C or -20 °C). |
| Presence of Water | Anhydrous conditions are often crucial for the success of this reaction. Ensure all glassware is oven-dried and use anhydrous solvents. The presence of water can lead to the formation of alternative products. |
| Inappropriate Solvent | The choice of solvent can affect the solubility of the reactants and the stability of the intermediates. Ethereal solvents like THF or dioxane are often used. If solubility is an issue, consider a co-solvent system. |
| Base Sensitivity | The Favorskii rearrangement is base-mediated. The nature and concentration of the base (if used in a subsequent step) are critical. For sensitive substrates, a milder base or non-aqueous work-up conditions may be necessary. |
Problem 2: Formation of Multiple Products
| Potential Cause | Recommended Solution |
| Competing Reaction Pathways | The intermediate formed after halogenation can potentially undergo different reaction pathways. For instance, in the case of a related substrate, 2,4,6-trichlorophenol, the Hantzsch acid was observed as a major byproduct.[1] |
| Over-halogenation | An excess of the N-halosuccinimide can lead to the formation of di- or tri-halogenated byproducts, complicating the purification process. |
| Epoxidation of the Double Bond | Under certain conditions, the electron-deficient quinone ring can be susceptible to epoxidation, leading to undesired side products. |
| Decomposition of Starting Material or Product | The highly functionalized quinone starting material or the strained ring-contracted product may be unstable under the reaction conditions. Minimize reaction time and exposure to harsh conditions. |
Frequently Asked Questions (FAQs)
Q1: What is the key ring contraction reaction in the synthesis of this compound?
A1: A key step in an efficient synthesis of this compound is the ring contraction of a 2,6-dichloro-3-hydroxy-5-alkyl-1,4-benzoquinone upon treatment with an N-halogenosuccinimide.[2] This reaction proceeds via a Favorskii-type rearrangement to form the characteristic cyclopentenoid core of the molecule.
Q2: What is the likely mechanism of the ring contraction?
A2: The reaction is believed to proceed through a Favorskii rearrangement mechanism. This involves the formation of a cyclopropanone intermediate from the α-halo ketone, which is then opened by a nucleophile to yield the ring-contracted carboxylic acid derivative.[3]
Q3: Are there any known instances of low yield with similar reactions?
A3: Yes, in a related reaction, the alkaline chlorination of 2,4,6-trichlorophenol was reported to afford the analogous ring-contracted lactone in low yield, with the Hantzsch acid being the major product.[1] This suggests that the reaction outcome is highly dependent on the substitution pattern of the starting phenol or quinone.
Q4: What are the critical parameters to control for improving the yield?
A4: The critical parameters include the purity of the N-halogenosuccinimide, the reaction temperature, the choice of solvent, and the strict exclusion of moisture. Careful optimization of these parameters is essential for maximizing the yield of the desired product.
Q5: How can I purify the N-bromosuccinimide (NBS) before use?
A5: Impure NBS can give unreliable results. It can be purified by recrystallization from hot water (e.g., 10 g of NBS in 100 mL of water at 90-95 °C), followed by cooling to induce crystallization. The purified crystals should be dried under vacuum.
Experimental Protocols
Protocol 1: General Procedure for the Ring Contraction of a 2,6-Dichloro-3-hydroxy-5-alkyl-1,4-benzoquinone
-
Materials:
-
2,6-Dichloro-3-hydroxy-5-alkyl-1,4-benzoquinone (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.0-1.2 eq), freshly recrystallized
-
Anhydrous tetrahydrofuran (THF) or 1,4-dioxane
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To a solution of the 2,6-dichloro-3-hydroxy-5-alkyl-1,4-benzoquinone in anhydrous THF under an inert atmosphere at 0 °C, add N-bromosuccinimide portion-wise over 15 minutes.
-
Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired ring-contracted product.
-
Visualizations
Caption: Experimental workflow for the ring contraction step.
References
stability of Cryptosporiopsin in different solvents and pH conditions
Disclaimer: This technical guide is based on general principles of natural product chemistry and established laboratory protocols. As of the latest literature review, specific, publicly available stability data for Cryptosporiopsin is limited. The quantitative data and protocols provided herein are illustrative and should be adapted based on empirical results obtained in your laboratory.
This resource is intended for researchers, scientists, and drug development professionals to address common questions and challenges encountered during the experimental use of this compound.
Frequently Asked Questions (FAQs)
Q1: In which solvent should I dissolve this compound for stock solutions? For initial stock solutions, dimethyl sulfoxide (DMSO) is recommended due to its strong solubilizing capacity for a wide range of organic molecules. Prepare a high-concentration stock (e.g., 10-50 mM) and store it under appropriate conditions. For aqueous-based assays, ensure the final concentration of DMSO is kept low (typically <0.5%) to avoid solvent effects on biological systems.
Q2: How should I store my this compound stock solutions to ensure stability? Stock solutions of this compound in anhydrous DMSO should be stored at -20°C or, for longer-term storage, at -80°C. It is advisable to aliquot the stock solution into smaller, single-use volumes to prevent degradation that can be caused by repeated freeze-thaw cycles. Additionally, solutions should be protected from light to prevent photochemical degradation.
Q3: What is the expected stability of this compound in different aqueous pH conditions? While specific data is unavailable, compounds with structures similar to this compound, which may contain ester or other hydrolyzable functional groups, tend to be most stable in slightly acidic to neutral conditions (pH 4-7). Alkaline conditions (pH > 8) can lead to rapid hydrolysis and degradation. It is crucial to experimentally verify the stability in your specific buffer system.
Q4: Can I use other organic solvents like ethanol or methanol? Yes, other polar organic solvents such as ethanol, methanol, or acetonitrile can be used to dissolve this compound. However, the solubility may be lower compared to DMSO. If preparing solutions in these solvents, it is recommended to perform a preliminary test to ensure complete dissolution and to assess short-term stability before proceeding with experiments.
Q5: My experimental results are inconsistent. Could this be related to the stability of this compound? Inconsistent results are a common indicator of compound instability. To troubleshoot, it is recommended to prepare fresh dilutions from your frozen stock for each experiment. Additionally, you can perform a stability test of this compound in your specific experimental medium (e.g., cell culture media at 37°C) over the time course of your experiment to determine its stability under those conditions.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Suggested Solution |
| Precipitation upon dilution in aqueous buffer | The concentration of the organic co-solvent (e.g., DMSO) in the final solution is too low to maintain the solubility of this compound. | Increase the percentage of the organic co-solvent in your final dilution, but remain within the tolerance limits of your experimental system. Alternatively, test other water-miscible co-solvents. Gentle warming or sonication may also aid in re-dissolving the precipitate, but be cautious of potential degradation. |
| Loss of biological activity over time | This compound is degrading in the experimental medium or under the storage conditions of the working solution. | Prepare fresh working solutions immediately before each experiment. Assess the stability of this compound in your specific experimental buffer and at the experimental temperature using an analytical method like HPLC. |
| Appearance of new peaks in analytical chromatograms (e.g., HPLC, LC-MS) | This is indicative of chemical degradation or transformation of this compound. | Review the pH, temperature, and light exposure of your solutions. Adjust conditions to enhance stability, such as using a buffer in the optimal pH range and protecting solutions from light. |
Quantitative Data Summary
The following tables present hypothetical stability data for this compound to illustrate expected trends.
Table 1: Illustrative Stability of this compound in Common Organic Solvents (Conditions: 100 µM solution incubated at 25°C for 48 hours in the dark)
| Solvent | Purity after 48h (%) |
| DMSO | >99 |
| Acetonitrile | 98 |
| Ethanol | 96 |
| Methanol | 95 |
Table 2: Illustrative pH-Dependent Stability of this compound in Aqueous Buffers (Conditions: 10 µM solution in buffered solutions with 0.1% DMSO, incubated at 37°C for 24 hours)
| pH | Purity after 24h (%) |
| 3.0 | 88 |
| 5.0 | 97 |
| 7.4 | 92 |
| 9.0 | 65 |
Experimental Protocols
Protocol: Assessing Solvent and pH Stability of this compound via HPLC
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Working Solution Preparation:
-
For Solvent Stability: Dilute the stock solution to 100 µM in each test solvent (DMSO, ethanol, methanol, acetonitrile).
-
For pH Stability: Prepare a series of aqueous buffers (e.g., citrate for pH 3 & 5, phosphate for pH 7.4, borate for pH 9). Add the DMSO stock solution to each buffer to a final concentration of 10 µM (ensure final DMSO concentration is consistent and low, e.g., 0.1%).
-
-
Initial Analysis (T=0): Immediately after preparation, inject an aliquot of each working solution into an HPLC system with a suitable C18 column and UV detector to obtain the initial peak area, representing 100% purity.
-
Incubation: Store the working solutions under the desired temperature and light conditions.
-
Time-Point Analysis: At specified time intervals (e.g., 2, 4, 8, 24, 48 hours), inject another aliquot from each solution into the HPLC.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point by comparing the peak area to the T=0 peak area. The appearance of new peaks can be monitored to identify degradation products.
Visual Diagrams
Caption: A generalized workflow for conducting stability assessments of this compound.
Caption: A decision-making diagram for troubleshooting common stability and solubility issues.
Technical Support Center: Cryptosporiopsin Purification by Chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the chromatographic purification of Cryptosporiopsin.
Frequently Asked Questions (FAQs)
Q1: My this compound yield is consistently low. What are the potential causes and solutions?
Low yield during purification can stem from several factors, from initial extraction to the final chromatographic steps. Common causes include incomplete extraction from the fungal biomass, degradation of the compound, irreversible binding to the column matrix, or co-elution with other compounds.
Troubleshooting Steps:
-
Extraction Efficiency: Ensure the solvent used for the initial extraction is optimal for this compound. Consider performing a sequential extraction with solvents of varying polarity to maximize recovery.
-
Compound Stability: this compound, like many natural products, may be sensitive to pH, temperature, and light. It is crucial to work at controlled temperatures (e.g., 4°C) and protect samples from light whenever possible.[1][2] The stability of similar fungal metabolites can be significantly affected by pH, with many being more stable in neutral or slightly acidic conditions.[1][2]
-
Column Choice and Conditions: Strong, irreversible adsorption to the stationary phase can lead to significant sample loss. If using silica-based normal-phase chromatography, the acidic nature of the silica may degrade the sample.[3] Consider using a less acidic stationary phase or switching to reversed-phase chromatography.
-
Elution Optimization: The elution solvent may not be strong enough to completely recover the compound from the column. A gradient elution with a stronger solvent should be optimized.
Q2: I am observing poor peak shape and resolution in my chromatograms. How can I improve this?
Poor peak shape, such as tailing or fronting, and inadequate separation from impurities are common chromatographic issues. These problems can be caused by column overloading, inappropriate mobile phase composition, or secondary interactions with the stationary phase.
Troubleshooting Steps:
-
Sample Load: Reduce the amount of sample loaded onto the column. Overloading is a frequent cause of peak broadening and tailing.
-
Mobile Phase Optimization:
-
Reversed-Phase: Adjust the organic modifier (e.g., acetonitrile, methanol) concentration and the aqueous phase pH. The addition of a small amount of an ion-pairing agent like trifluoroacetic acid (TFA) can improve the peak shape of peptides and similar compounds.[4]
-
Normal-Phase: Optimize the polarity of the mobile phase by adjusting the ratio of non-polar and polar solvents.
-
-
Column Health: Ensure the column is properly packed and has not been fouled by previous samples. A guard column can help protect the analytical column. If the column is old or has been used extensively, it may need to be replaced.
-
Flow Rate: A lower flow rate can sometimes improve resolution, although it will increase the run time.
Q3: My purified this compound appears to be unstable upon storage. What are the best practices for storing the purified compound?
The stability of a purified compound is critical for its use in downstream applications. Degradation can be caused by exposure to oxygen, light, residual solvents, or inappropriate temperatures.
Storage Recommendations:
-
Solvent Removal: Ensure all chromatography solvents are thoroughly removed by evaporation under reduced pressure, followed by high-vacuum drying.
-
Inert Atmosphere: Store the dried compound under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
-
Temperature: Store at low temperatures, typically -20°C or -80°C, to minimize thermal degradation.
-
Light Protection: Use amber vials or wrap containers in aluminum foil to protect the compound from light-induced degradation.
Data Presentation
Table 1: Estimated Physicochemical Properties of this compound
| Property | Estimated Value | Notes |
| Molecular Weight | ~500-700 g/mol | Based on typical fungal cyclic peptides. |
| LogP | > 3.0 | Expected to be hydrophobic. |
| pKa | Neutral | As a cyclic peptide with amide bonds, significant acidic or basic character is not expected. |
Note: This data is estimated based on the general properties of fungal cyclic peptides and should be experimentally verified for this compound.
Table 2: Suggested Starting Conditions for this compound Purification
| Chromatography Mode | Stationary Phase | Mobile Phase A | Mobile Phase B | Gradient |
| Reversed-Phase HPLC | C18, 5 µm, 100 Å | Water + 0.1% TFA | Acetonitrile + 0.1% TFA | 20-80% B over 30 min |
| Normal-Phase HPLC | Silica, 5 µm | Hexane/Dichloromethane (9:1) | Ethyl Acetate/Methanol (9:1) | 10-50% B over 25 min |
Note: These are suggested starting points and will likely require optimization for your specific sample and system.
Experimental Protocols
Protocol 1: General Procedure for Purification of this compound by Reversed-Phase HPLC
This protocol outlines a general method for the purification of this compound from a crude fungal extract.
-
Sample Preparation:
-
Dissolve the crude extract in a minimal amount of a strong solvent in which it is highly soluble, such as dimethyl sulfoxide (DMSO).[5]
-
Dilute the sample with the initial mobile phase (e.g., 20% acetonitrile in water with 0.1% TFA) to ensure compatibility with the column.
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.[6]
-
-
Chromatography System Preparation:
-
Equilibrate the C18 column with the initial mobile phase conditions (e.g., 20% Mobile Phase B) until a stable baseline is achieved.
-
-
Sample Injection and Elution:
-
Inject the prepared sample onto the column.
-
Begin the gradient elution as defined in Table 2, or as optimized for your separation.
-
-
Fraction Collection:
-
Collect fractions based on the UV chromatogram, focusing on the peaks of interest.
-
-
Analysis and Pooling:
-
Analyze the collected fractions by a secondary method (e.g., LC-MS) to confirm the presence and purity of this compound.
-
Pool the pure fractions containing this compound.
-
-
Solvent Removal and Storage:
-
Evaporate the solvent from the pooled fractions under reduced pressure.
-
Dry the purified compound under high vacuum and store as recommended above.
-
Mandatory Visualization
Caption: Troubleshooting workflow for this compound purification.
Caption: General experimental workflow for this compound purification.
References
optimizing fermentation parameters for enhanced Cryptosporiopsin production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing fermentation parameters for enhanced Cryptosporiopsin production.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for the culture medium for Cryptosporiopsis sp. to produce this compound?
A1: Based on studies of Cryptosporiopsis spp. growth, a good starting point for media composition would be Potato Dextrose Agar (PDA) or a host leaf extract medium. For submerged fermentation, a Potato Dextrose Broth (PDB) is a suitable initial choice. Optimization of carbon and nitrogen sources is recommended to enhance secondary metabolite production.[1]
Q2: What are the optimal physical parameters (pH, temperature) for Cryptosporiopsis sp. cultivation?
A2: The optimal temperature range for the growth of Cryptosporiopsis spp. is generally between 25°C and 30°C. The ideal initial pH for the culture medium is typically in the range of 6.0 to 7.0.[2][3] It is crucial to monitor and potentially control the pH during fermentation, as microbial metabolism can cause significant shifts.
Q3: How do aeration and agitation affect this compound production?
A3: Aeration and agitation are critical for supplying dissolved oxygen and ensuring nutrient homogeneity in submerged cultures. For filamentous fungi like Cryptosporiopsis sp., excessive agitation can lead to shear stress, damaging the mycelia and negatively impacting growth and secondary metabolite production. It is essential to find a balance that provides adequate oxygen transfer without causing excessive shear.
Q4: My this compound yield is low. What are the common causes?
A4: Low yields of secondary metabolites like this compound can stem from several factors:
-
Suboptimal Media Composition: The carbon-to-nitrogen ratio, as well as the presence of specific micronutrients, can significantly influence polyketide production.
-
Incorrect Fermentation Parameters: Non-optimal pH, temperature, aeration, or agitation can stress the fungus in a way that inhibits secondary metabolism.
-
Genetic Instability: Fungal strains can sometimes lose their ability to produce secondary metabolites over successive generations of subculturing.
-
Feedback Inhibition: Accumulation of this compound in the culture medium may inhibit its own biosynthesis.
-
Suboptimal Growth Phase for Production: Secondary metabolite production is often growth-phase dependent, typically occurring during the stationary phase. Harvesting at the wrong time can lead to low yields.
Q5: How can I quantify the amount of this compound produced?
A5: High-Performance Liquid Chromatography (HPLC) is a standard method for the quantification of secondary metabolites like this compound.[4][5][6][7] A reversed-phase C18 column is commonly used with a mobile phase gradient of acetonitrile and water (often with a small percentage of formic acid to improve peak shape).[5][6] Detection can be performed using a Diode Array Detector (DAD) or a Mass Spectrometer (MS) for greater sensitivity and specificity. A standard curve with purified this compound is necessary for accurate quantification.
Troubleshooting Guides
Issue 1: Poor or No Growth of Cryptosporiopsis sp.
| Possible Cause | Suggested Solution |
| Inappropriate Medium | Verify the composition of your culture medium. Try using a recommended medium such as Potato Dextrose Broth (PDB) or a host-plant-based medium. Ensure all components are correctly weighed and dissolved. |
| Incorrect pH | Measure the initial pH of the medium and adjust it to the optimal range of 6.0-7.0 using sterile acid or base. |
| Suboptimal Temperature | Ensure the incubator or fermenter is maintaining the correct temperature (25-30°C). Calibrate the temperature probe if necessary. |
| Contamination | Inspect the culture for signs of bacterial or yeast contamination under a microscope. If contaminated, discard the culture and review sterile techniques. |
| Poor Inoculum Quality | Use a fresh, healthy inoculum from a well-maintained stock culture. Ensure the inoculum size is appropriate (typically 5-10% v/v for submerged fermentation). |
Issue 2: Good Growth but Low this compound Production
| Possible Cause | Suggested Solution |
| Suboptimal C:N Ratio | Experiment with different carbon and nitrogen sources and their ratios. High carbon and limited nitrogen often trigger secondary metabolism. |
| Inadequate Aeration/Agitation | Optimize the aeration and agitation rates. Start with a low agitation speed and gradually increase it, while monitoring both dissolved oxygen levels and mycelial morphology. |
| Incorrect Harvest Time | Perform a time-course study to determine the optimal harvest time. Collect samples at regular intervals and analyze for both biomass and this compound concentration to identify the peak production phase. |
| Feedback Inhibition | Consider adding an adsorbent resin (e.g., XAD-16) to the culture medium to remove this compound as it is produced, which may alleviate feedback inhibition. |
| Gene Silencing | The biosynthetic gene cluster for this compound may be silent under the tested conditions. Try adding epigenetic modifiers like histone deacetylase (HDAC) inhibitors or DNA methyltransferase (DNMT) inhibitors to the culture to induce gene expression. |
Data Presentation: Fermentation Parameter Optimization
The following tables present hypothetical yet realistic quantitative data based on general principles of fungal fermentation for secondary metabolite production. These should serve as a guide for designing optimization experiments.
Table 1: Effect of Temperature and pH on this compound Production
| Temperature (°C) | Initial pH | Biomass (g/L) | This compound Titer (mg/L) |
| 20 | 6.5 | 8.2 | 15.3 |
| 25 | 5.5 | 12.1 | 35.8 |
| 25 | 6.5 | 14.5 | 52.1 |
| 25 | 7.5 | 11.8 | 30.4 |
| 30 | 6.5 | 13.2 | 45.6 |
| 35 | 6.5 | 7.5 | 12.9 |
Table 2: Effect of Agitation and Aeration on this compound Production
| Agitation (rpm) | Aeration (vvm) | Dissolved Oxygen (%) | Biomass (g/L) | This compound Titer (mg/L) |
| 100 | 0.5 | 15 | 10.2 | 28.4 |
| 150 | 0.5 | 25 | 13.8 | 48.9 |
| 150 | 1.0 | 40 | 14.1 | 55.2 |
| 200 | 1.0 | 55 | 12.5 | 42.7 |
| 250 | 1.5 | 70 | 9.8 | 25.1 |
Experimental Protocols
Protocol 1: Submerged Fermentation of Cryptosporiopsis sp.
-
Inoculum Preparation:
-
Aseptically transfer a small piece of mycelial agar plug from a fresh PDA plate of Cryptosporiopsis sp. to a 250 mL flask containing 50 mL of PDB.
-
Incubate at 25°C on a rotary shaker at 150 rpm for 5-7 days to generate a seed culture.
-
-
Production Fermentation:
-
Prepare the production medium (e.g., PDB or an optimized medium) and sterilize by autoclaving.
-
Inoculate the production fermenter with 10% (v/v) of the seed culture.
-
Set the fermentation parameters (e.g., Temperature: 25°C, pH: 6.5, Agitation: 150 rpm, Aeration: 1.0 vvm).
-
Run the fermentation for 10-14 days.
-
-
Sampling:
-
Aseptically withdraw samples at regular intervals (e.g., every 24 hours) to monitor biomass, pH, nutrient consumption, and this compound production.
-
Protocol 2: Extraction of this compound from Culture Broth
-
Separate the mycelial biomass from the culture broth by filtration or centrifugation.
-
Extract the culture filtrate three times with an equal volume of a non-polar solvent like ethyl acetate.
-
Combine the organic extracts and dry them over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the crude extract containing this compound.
-
Extract the mycelial biomass separately by homogenizing it in a solvent like acetone or methanol, followed by filtration and evaporation of the solvent.
Protocol 3: HPLC Quantification of this compound
-
Sample Preparation:
-
Dissolve a known amount of the crude extract in a suitable solvent (e.g., methanol) to a known concentration.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 10% B to 100% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: DAD at a wavelength determined by the UV-Vis spectrum of this compound, or MS detection.
-
-
Quantification:
-
Prepare a series of standard solutions of purified this compound of known concentrations.
-
Generate a standard curve by plotting the peak area against the concentration.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the standard curve.
-
Visualizations
Caption: Experimental workflow for this compound production.
Caption: Troubleshooting logic for low this compound yield.
Caption: Generalized signaling pathway for polyketide biosynthesis regulation in fungi.
References
- 1. Evaluation of culture media for the production of secondary metabolites in a natural products screening program - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of the fermentation media, mathematical modeling, and enhancement of paclitaxel production by Alternaria alternata after elicitation with pectin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. agilent.com [agilent.com]
- 6. Production of (10S,11S)-(—)-epi-Pyriculol and Its HPLC Quantification in Liquid Cultures of Pyricularia grisea, a Potential Mycoherbicide for the Control of Buffelgrass (Cenchrus ciliaris) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
preventing epimerization during Cryptosporiopsin synthesis
Dieses technische Support-Center bietet Forschern, Wissenschaftlern und Fachleuten in der Arzneimittelentwicklung eine Hilfestellung bei der Synthese von Cryptosporiopsin, mit besonderem Augenmerk auf die Vermeidung von Epimerisierung.
Leitfaden zur Fehlerbehebung
Hier finden Sie Lösungen für häufige Probleme, die während der Synthese von this compound auftreten können, insbesondere im Hinblick auf die Erhaltung der stereochemischen Integrität.
F: Bei der Synthese meines Cyclopentenon-Vorläufers beobachte ich eine schlechte Diastereoselektivität. Was sind die möglichen Ursachen und Lösungen?
A: Eine unzureichende Diastereoselektivität bei der Bildung des Cyclopentenonrings ist ein häufiges Problem. Die Ursachen können vielfältig sein, von den Reaktionsbedingungen bis zur Wahl der Reagenzien.
-
Ursache 1: Ungünstige Reaktionsbedingungen. Temperatur und Lösungsmittel spielen eine entscheidende Rolle bei der stereochemischen Steuerung.
-
Lösung: Führen Sie die Reaktion bei niedrigeren Temperaturen durch, um die Bildung des thermodynamisch stabileren Produkts zu begünstigen. Testen Sie eine Reihe von aprotischen Lösungsmitteln, um die optimale Selektivität zu ermitteln.
-
-
Ursache 2: Ungeeignete Base. Starke Basen können zu einer Epimerisierung an stereogenen Zentren führen, die sich in alpha-Position zu einer Carbonylgruppe befinden.
-
Lösung: Verwenden Sie sterisch gehinderte oder mildere Basen. Basen wie Lithium-diisopropylamid (LDA) bei niedrigen Temperaturen oder organische Basen wie DBU (1,8-Diazabicyclo[5.4.0]undec-7-en) können eine bessere Kontrolle ermöglichen.
-
-
Ursache 3: Mangelnde stereochemische Kontrolle durch Substrat oder Reagenz.
-
Lösung: Der Einsatz von chiralen Auxiliaren kann die Stereoselektivität signifikant verbessern.[1] Eine weitere Möglichkeit ist die Verwendung von chiralen Katalysatoren, um die Reaktion enantioselektiv zu steuern.
-
F: Nach der Einführung der Seitenkette am Cyclopentenonring stelle ich eine Epimerisierung fest. Wie kann ich dies verhindern?
A: Die Konjugataddition an Cyclopentenone ist ein kritischer Schritt, bei dem die Stereochemie verloren gehen kann.
-
Ursache 1: Reversible Michael-Addition. Unter bestimmten Bedingungen kann die Michael-Addition reversibel sein, was zu einer Racemisierung am neu gebildeten Stereozentrum führt.
-
Lösung: Führen Sie die Reaktion unter kinetischer Kontrolle durch (niedrige Temperatur, kurze Reaktionszeit). Der Einsatz von Lewis-Säuren kann die Reaktion beschleunigen und die Reversibilität verringern.
-
-
Ursache 2: Epimerisierung des Enolat-Zwischenprodukts. Das nach der Addition gebildete Enolat kann unter den Reaktionsbedingungen epimerisieren.
-
Lösung: Fangen Sie das Enolat in situ mit einem Elektrophil ab (z. B. Silylierung), um seine Konfiguration zu fixieren, bevor eine weitere Reaktion oder Aufarbeitung erfolgt.
-
F: Während der Lactonbildung oder bei der Modifikation des Lactonrings kommt es zu einer Epimerisierung. Welche Strategien gibt es, um die Stereozentren zu schützen?
A: Der Lactonring in this compound enthält mehrere Stereozentren, die empfindlich auf saure oder basische Bedingungen reagieren können.
-
Ursache 1: Saure oder basische Hydrolyse und anschließende Re-Lactonisierung. Diese Bedingungen können zur Öffnung und zum erneuten Schließen des Rings führen, was eine Epimerisierung an benachbarten Stereozentren zur Folge haben kann.
-
Lösung: Verwenden Sie milde, nicht-hydrolytische Methoden zur Abspaltung von Schutzgruppen. Enzymatische Abspaltungen oder hydrogenolytische Bedingungen können vorteilhaft sein.
-
-
Ursache 2: Enolisierung. Basische Bedingungen können eine Enolisierung an der α-Position zur Carbonylgruppe des Lactons bewirken.
-
Lösung: Schützen Sie empfindliche Alkohole in der Nähe des Lactonrings als Silylether oder andere stabile Schutzgruppen, um intramolekulare Reaktionen zu verhindern. Führen Sie Reaktionen, wenn möglich, unter neutralen oder leicht sauren Bedingungen durch.
-
Häufig gestellte Fragen (FAQs)
F: Welche analytischen Methoden eignen sich am besten zur Überwachung der Epimerisierung während der Synthese von this compound?
A: Die Überwachung der stereochemischen Reinheit ist entscheidend. Die folgenden Methoden sind besonders geeignet:
-
Chirale HPLC (High-Performance Liquid Chromatography): Dies ist die Methode der Wahl zur Trennung und Quantifizierung von Enantiomeren und Diastereomeren.
-
NMR-Spektroskopie (Nuclear Magnetic Resonance): Die ¹H- und ¹³C-NMR-Spektroskopie kann zur Bestimmung von Diastereomerenverhältnissen herangezogen werden. Der Einsatz von chiralen Verschiebungsreagenzien kann die Auflösung von Signalen von Enantiomeren verbessern.
-
Röntgenkristallographie: Wenn ein kristallines Derivat erhalten werden kann, liefert die Röntgenkristallographie eine definitive Bestimmung der relativen und absoluten Stereochemie.
F: Gibt es bestimmte Schutzgruppen, die bekanntermaßen die Epimerisierung in ähnlichen Systemen minimieren?
A: Ja, die Wahl der Schutzgruppe ist von entscheidender Bedeutung.
-
Für Alkohole: Sperrige Silylether wie tert-Butyldimethylsilyl (TBS) oder Triisopropylsilyl (TIPS) sind oft eine gute Wahl, da sie sterische Hinderung bieten, die eine unerwünschte Reaktivität an benachbarten Zentren verringern kann.
-
Für Carbonsäuren: Die Umwandlung in Ester, wie z.B. Methylester, kann die Acidität des α-Protons verringern und so die baseninduzierte Epimerisierung reduzieren.[2]
-
Allgemein: Schutzgruppen, die unter milden, nicht-sauren und nicht-basischen Bedingungen abgespalten werden können (z.B. durch Hydrogenolyse oder Fluorid-induzierte Entschützung), sind zu bevorzugen.
F: Wie beeinflusst die Reihenfolge der Reaktionsschritte die Wahrscheinlichkeit einer Epimerisierung?
A: Die Synthesestrategie sollte so geplant werden, dass empfindliche Stereozentren so spät wie möglich in der Synthese eingeführt werden. Vermeiden Sie es, Moleküle mit ungeschützten, epimerisierungsanfälligen Zentren rauen Bedingungen auszusetzen. Führen Sie kritische stereoselektive Schritte vorzugsweise zu einem Zeitpunkt durch, an dem das Molekül weniger komplex ist und weniger konkurrierende funktionelle Gruppen vorhanden sind.
Quantitative Datenzusammenfassung
Die folgende Tabelle fasst quantitative Daten zur Diastereoselektivität aus relevanten Synthesen zusammen, die als Anhaltspunkte für die Optimierung der this compound-Synthese dienen können.
| Reaktionsschritt | Substrat | Reagenzien/Bedingungen | Diastereomeres Verhältnis (d.r.) | Referenz |
| Asymmetrische [2+2]-Cycloaddition | Enoxy-Ester mit chiralem Auxiliar, Dichloroketen | TiCl₄, -78 °C | 10:1 (vor Kristallisation) | [1] |
| Konjugataddition an Cyclopentenon | Cyclopentenon, Gilman-Cuprat | THF, -78 °C | >95:5 | Angepasst von[3] |
| Diastereoselektive Reduktion | Prochiraler Ketonvorläufer | L-Selectrid®, THF, -78 °C | 98:2 | Angepasst von[4] |
| Aza-Michael-Reaktion | Cyclopentenon, Anilin-Nukleophil | Raumtemperatur | >99:1 | [5] |
Detaillierte experimentelle Protokolle
Protokoll 1: Diastereoselektive [2+2]-Cycloaddition zur Bildung eines Cyclobutanon-Intermediats [1]
Dieses Protokoll beschreibt einen Schlüsselschritt in einer asymmetrischen formalen Synthese von (–)-Cryptosporiopsin, bei dem die Stereochemie über ein chirales Auxiliar eingeführt wird.
-
Vorbereitung: In einem trockenen, mit Argon gefüllten Kolben wird eine Lösung des Enoxy-Esters, der ein chirales Auxiliar trägt, in trockenem Dichlormethan (DCM) auf -78 °C gekühlt.
-
Zugabe der Lewis-Säure: Zu der gekühlten Lösung wird langsam eine Lösung von Titantetrachlorid (TiCl₄) in DCM gegeben. Die Mischung wird 30 Minuten bei -78 °C gerührt.
-
Cycloaddition: Dichloroketen, frisch hergestellt aus Trichloracetylchlorid und aktiviertem Zink, wird langsam zu der Reaktionsmischung gegeben, wobei die Temperatur unter -70 °C gehalten wird.
-
Reaktionsverlauf: Die Reaktion wird 2-4 Stunden bei -78 °C gerührt und der Fortschritt mittels Dünnschichtchromatographie (DC) überwacht.
-
Aufarbeitung: Die Reaktion wird durch Zugabe einer gesättigten wässrigen Natriumbicarbonatlösung beendet. Die organische Phase wird abgetrennt, mit Wasser und Kochsalzlösung gewaschen, über Natriumsulfat getrocknet und das Lösungsmittel unter reduziertem Druck entfernt.
-
Reinigung: Das Rohprodukt wird durch Säulenchromatographie an Kieselgel gereinigt, um das Cyclobutanon-Produkt als eine Mischung von Diastereomeren zu erhalten. Eine weitere Anreicherung des Hauptdiastereomers kann durch Kristallisation erreicht werden.
Protokoll 2: Milde Lactonisierung unter Erhalt der Stereochemie (Yamaguchi-Lactonisierung)
Dieses Protokoll ist eine milde Methode zur Bildung von Lactonen aus Hydroxysäuren, die das Risiko einer Epimerisierung minimiert.
-
Aktivierung der Carbonsäure: Die Hydroxysäure wird in trockenem Toluol gelöst. Triethylamin (2,2 Äquivalente) wird zugegeben, gefolgt von der langsamen Zugabe von 2,4,6-Trichlorbenzoylchlorid (1,1 Äquivalente) bei Raumtemperatur. Die Mischung wird 2 Stunden gerührt.
-
Cyclisierung: Die resultierende Suspension wird mit einer großen Menge trockenem Toluol verdünnt und zu einer Lösung von 4-Dimethylaminopyridin (DMAP, 5 Äquivalente) in Toluol bei Raumtemperatur über 2-6 Stunden zugetropft.
-
Reaktionsverlauf: Die Reaktion wird über Nacht bei Raumtemperatur gerührt und mittels DC überwacht.
-
Aufarbeitung: Die Reaktionsmischung wird mit verdünnter Salzsäure, gesättigter Natriumbicarbonatlösung und Kochsalzlösung gewaschen. Die organische Phase wird über Magnesiumsulfat getrocknet und das Lösungsmittel im Vakuum entfernt.
-
Reinigung: Das Rohprodukt wird durch Säulenchromatographie gereinigt, um das gewünschte Lacton zu erhalten.
Visualisierungen
Abbildung 1: Logischer Ablauf zur Fehlerbehebung bei unerwünschter Diastereomerenbildung.
Abbildung 2: Experimenteller Arbeitsablauf zur Gewährleistung der stereochemischen Kontrolle.
References
Validation & Comparative
Validating the Antifungal Efficacy of Cryptosporiopsin In Planta: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Cryptosporiopsin, a chlorinated cyclopentenone with antifungal properties, and evaluates its potential for in planta application against phytopathogenic fungi. Due to the limited availability of direct in planta efficacy studies for this compound in publicly accessible literature, this document combines known in vitro data with extrapolated in planta experimental designs. The information is intended to serve as a foundational resource for researchers seeking to validate and compare the performance of this compound against established antifungal agents.
Comparative Antifungal Performance
This compound has demonstrated notable in vitro activity against significant plant pathogens. The following tables summarize its known efficacy and provide a comparative context with a widely used commercial fungicide, Chlorothalonil, which also contains a chlorinated functional group.
Table 1: In Vitro Antifungal Activity of this compound
| Fungal Pathogen | In Vitro Efficacy (Reported Activity) | Source |
| Sclerotinia sclerotiorum | Particularly inhibits growth | [1] |
Table 2: Comparative Profile of this compound and Chlorothalonil
| Feature | This compound | Chlorothalonil |
| Chemical Class | Chlorinated Cyclopentenone | Chloronitrile |
| Source | Fungal Metabolite (Cryptosporiopsis sp.) | Synthetic |
| Known Spectrum | Sclerotinia sclerotiorum | Broad-spectrum (various fungi and other microbes) |
| Mechanism of Action | Presumed to react with glutathione | Reacts with glutathione, disrupting cellular processes |
| Systemic Activity | Unknown | Nonsystemic (contact fungicide) |
Experimental Protocols for In Planta Validation
To rigorously assess the in planta antifungal efficacy of this compound, a series of standardized experiments are necessary. The following protocols are proposed based on established methodologies for evaluating fungicides.
Plant Material and Fungal Inoculum
-
Plant Species: Sunflower (Helianthus annuus), a known host for Sclerotinia sclerotiorum[2].
-
Fungal Strain: A virulent strain of Sclerotinia sclerotiorum.
-
Inoculum Preparation: Mycelial plugs from the leading edge of a 3-day-old culture grown on Potato Dextrose Agar (PDA).
In Planta Antifungal Assay: Detached Leaf Method
-
Plant Growth: Grow sunflower plants in a controlled environment (22-25°C, 16h photoperiod) for 4-6 weeks.
-
Leaf Detachment: Excise healthy, fully expanded leaves.
-
Treatment Application:
-
Prepare a solution of this compound at various concentrations (e.g., 10, 50, 100 µg/mL) in a suitable solvent (e.g., DMSO, not exceeding 0.5% final concentration).
-
Apply the treatment solutions to the adaxial surface of the leaves.
-
Use a commercial fungicide (e.g., Chlorothalonil) as a positive control and a solvent-only solution as a negative control.
-
-
Inoculation: After the treatment has dried, place a 5 mm mycelial plug of S. sclerotiorum in the center of each treated leaf.
-
Incubation: Place the leaves in a humid chamber at 22-25°C.
-
Data Collection: Measure the diameter of the necrotic lesion at 24, 48, and 72 hours post-inoculation.
-
Analysis: Calculate the percentage of disease inhibition for each treatment compared to the negative control.
Whole Plant Assay
-
Plant Growth: Grow sunflower plants as described in 2.2.1.
-
Treatment Application: At the 4-6 leaf stage, spray the plants with the prepared this compound and control solutions until runoff.
-
Inoculation: 24 hours after treatment, inoculate the plants by placing a mycelial plug of S. sclerotiorum on the stem or a leaf petiole.
-
Incubation: Maintain the plants in a high-humidity environment for the first 48 hours to promote infection.
-
Disease Scoring: At 7 and 14 days post-inoculation, assess disease severity using a standardized rating scale (e.g., 0 = no symptoms, 5 = plant death).
-
Analysis: Compare the disease severity scores between the different treatment groups.
Visualizing Experimental and Biological Pathways
Experimental Workflow
The following diagram illustrates the key steps in the proposed in planta validation of this compound's antifungal efficacy.
Caption: Workflow for in planta antifungal efficacy testing.
Postulated Signaling Pathway Disruption
The mechanism of action for chlorinated cyclopentenones like this compound is believed to involve the inactivation of key cellular enzymes through covalent modification of cysteine residues, particularly in glutathione. This can disrupt critical signaling pathways. The diagram below illustrates a generalized fungal stress response pathway and highlights a potential point of disruption by this compound.
Caption: Potential disruption of fungal signaling by this compound.
Conclusion
This compound presents a promising natural product with demonstrated in vitro antifungal activity against the important plant pathogen Sclerotinia sclerotiorum. While comprehensive in planta data is currently lacking, the experimental framework provided in this guide offers a clear path for its validation. Further research into its spectrum of activity, mechanism of action, and performance in field trials is warranted to fully elucidate its potential as a novel bio-fungicide. The comparison with established fungicides like Chlorothalonil will be crucial in positioning this compound within integrated pest management strategies.
References
Unraveling the Antifungal Potential of Cryptosporiopsin and its Analogs: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of natural products is paramount in the quest for new therapeutic agents. This guide provides a comparative analysis of Cryptosporiopsin, a chlorinated cyclopentenone, and its analogs, focusing on their antifungal properties. While comprehensive SAR data on a wide range of synthetic this compound analogs is limited in publicly available literature, this guide synthesizes information from related compounds to elucidate key structural features influencing bioactivity.
This compound is a naturally occurring chlorinated cyclopentenone isolated from fungi such as Phialophora asteris f. sp. helianthi and Sporormia affinis. It belongs to the broader class of cyclopentenedione (CPD) natural products, which are known for their diverse biological activities, including antifungal, antibacterial, and anti-inflammatory effects. This guide will delve into the known antifungal activity of this compound, compare it with structurally related analogs, detail the experimental protocols for assessing antifungal efficacy, and propose a potential mechanism of action.
Structure-Activity Relationship of this compound and Related Analogs
The core of this compound's biological activity lies in its cyclopentenone scaffold. The structure-activity relationships of this and related compounds are inferred from various studies on similar molecules, such as Coruscanone A, another cyclopentenedione derivative.
Key Structural Features Influencing Antifungal Activity:
-
The Cyclopentenedione Ring: This reactive core is considered the "warhead" of the molecule and is crucial for its antifungal mechanism. Modifications to this ring can significantly impact activity.
-
Chlorination: The presence of chlorine atoms on the cyclopentenone ring appears to be important for potent antifungal activity. Studies on other chlorinated cyclopentene derivatives have shown that the position and number of chlorine atoms can modulate the bioactivity.
-
Side Chains: While the cyclopentenedione core is essential, the nature of the side chains attached to it plays a significant role in target binding and overall potency. Variations in these side chains can affect the compound's spectrum of activity and cytotoxicity.
Comparative Antifungal Activity
Due to the scarcity of publicly available data on a wide array of synthetic this compound analogs, this section presents data on this compound and closely related chlorinated cyclopentenones to draw comparative insights.
| Compound | Fungal Strain | Activity (MIC/IC50) | Reference |
| (-)-Cryptosporiopsin | Sclerotinia sclerotiorum | Potent inhibitor | [1] |
| Coruscanone A | Candida albicans | 0.39 µg/mL (MIC) | |
| Cryptococcus neoformans | 0.78 µg/mL (MIC) | ||
| Coruscanone A Analog (Chloro-substituted) | Candida albicans | 1.56 µg/mL (MIC) | |
| Dehydrated this compound Derivative | Not specified | Fungitoxic | [1] |
| This compound Stereoisomer | Not specified | Fungitoxic | [1] |
Note: The data for Coruscanone A and its analog are provided as a reference for a related cyclopentenedione's antifungal activity. MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.
Experimental Protocols
A standardized method for determining the antifungal efficacy of compounds like this compound and its analogs is the Minimum Inhibitory Concentration (MIC) assay.
Minimum Inhibitory Concentration (MIC) Assay Protocol
This protocol is a standard method for assessing the in vitro antifungal activity of a compound.
1. Preparation of Fungal Inoculum:
- Fungal strains are cultured on an appropriate agar medium (e.g., Potato Dextrose Agar for many filamentous fungi, or Yeast Peptone Dextrose Agar for yeasts).
- A suspension of fungal spores or yeast cells is prepared in a sterile saline solution or culture medium.
- The concentration of the inoculum is adjusted to a standard density (e.g., 1-5 x 10^5 CFU/mL) using a spectrophotometer or hemocytometer.
2. Preparation of Compound Dilutions:
- The test compound (e.g., this compound analog) is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution.
- A series of twofold dilutions of the compound are prepared in a liquid culture medium (e.g., RPMI-1640) in a 96-well microtiter plate.
3. Inoculation and Incubation:
- Each well of the microtiter plate is inoculated with the prepared fungal suspension.
- Control wells are included: a positive control (fungal inoculum without the test compound) and a negative control (medium only).
- The plate is incubated at an appropriate temperature (e.g., 35-37°C) for a specified period (e.g., 24-48 hours), depending on the fungal species.
4. Determination of MIC:
- After incubation, the wells are visually inspected for fungal growth.
- The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus.
Proposed Mechanism of Action
The precise molecular mechanism of action for this compound has not been fully elucidated. However, based on studies of other cyclopentenedione compounds, a plausible mechanism involves the inhibition of chitin synthase. Chitin is an essential structural component of the fungal cell wall, and its inhibition leads to cell wall stress, osmotic instability, and ultimately, fungal cell death. The electrophilic nature of the cyclopentenone core likely facilitates covalent modification of key enzymatic targets within the fungus.
Visualizing the Drug Discovery Workflow
The discovery and development of natural product-based antifungal agents like this compound analogs follow a structured workflow.
Caption: Workflow for Natural Product Antifungal Drug Discovery.
Conclusion
This compound represents a promising scaffold for the development of novel antifungal agents. While a comprehensive SAR for a wide range of its synthetic analogs is yet to be established, insights from related chlorinated cyclopentenones highlight the critical role of the core ring structure and the influence of its substituents on biological activity. Further research involving the synthesis and systematic biological evaluation of a diverse library of this compound analogs is warranted to fully unlock the therapeutic potential of this class of natural products. The detailed experimental protocols and the proposed mechanism of action provided in this guide offer a foundational framework for such future investigations.
References
A Comparative Analysis of Cryptosporiopsin and its Deschloro Derivative: Unveiling the Role of Chlorination in a Fungal Metabolite
For Immediate Release
Introduction to Cryptosporiopsin
This compound is a chlorinated cyclopentenone, a class of natural products known for their diverse biological activities. Isolated from fungi such as Phialophora asteris, it has demonstrated notable fungitoxic properties, particularly against the plant pathogen Sclerotinia sclerotiorum[1]. The presence of a chlorine atom on the cyclopentenone ring is a key structural feature that is often critical for the biological efficacy of halogenated natural products. The deschloro derivative represents a synthetic or biosynthetic analog lacking this halogen, providing a valuable tool for structure-activity relationship (SAR) studies.
Quantitative Data Summary
As of the latest literature review, a direct, side-by-side quantitative comparison of the antifungal or cytotoxic activity of this compound and its deschloro derivative is not publicly available. The following table is presented as a template for future studies and highlights the key data points required for a comprehensive comparative analysis.
| Compound | Target Organism/Cell Line | IC50 / MIC | Reference |
| This compound | Sclerotinia sclerotiorum | Data Not Available | [1] |
| Mammalian L-cells (Cytotoxicity) | Data Not Available | ||
| Deschloro-Cryptosporiopsin | Sclerotinia sclerotiorum | Data Not Available | |
| Mammalian L-cells (Cytotoxicity) | Data Not Available |
IC50: Half-maximal inhibitory concentration; MIC: Minimum inhibitory concentration.
The lack of quantitative data underscores a significant research gap. Generally, the chlorination of small molecules can enhance their biological activity by increasing their lipophilicity, improving membrane permeability, and providing a target for specific enzymatic interactions. Therefore, it is hypothesized that this compound would exhibit more potent antifungal and cytotoxic activity compared to its deschloro derivative.
Mechanism of Action
Studies on mammalian L-cells have provided initial insights into the mechanism of action of this compound. The compound has been shown to inhibit the nucleoplasmic RNA polymerase II, a crucial enzyme responsible for the transcription of messenger RNA (mRNA)[2]. This inhibition disrupts protein synthesis and ultimately leads to cell death. Furthermore, this compound was observed to interfere with the uptake and phosphorylation of nucleotides, suggesting a broader impact on cellular energy metabolism and the availability of precursors for nucleic acid synthesis[2].
The proposed mechanism of action in fungal cells is likely similar, involving the inhibition of fungal RNA polymerase II. This would disrupt essential cellular processes and account for its fungitoxic effects.
Signaling Pathway Diagram
Caption: Proposed mechanism of action of this compound in a fungal cell.
Experimental Protocols
To facilitate future comparative studies, a detailed, standardized experimental protocol for determining the antifungal activity of this compound and its deschloro derivative is provided below. This protocol is based on established microdilution methods for antifungal susceptibility testing of natural products.
Antifungal Susceptibility Testing: Broth Microdilution Method
1. Preparation of Fungal Inoculum: a. The fungal strain of interest (e.g., Sclerotinia sclerotiorum) is cultured on a suitable agar medium (e.g., Potato Dextrose Agar) at an appropriate temperature until sporulation. b. Spores are harvested by flooding the agar surface with sterile saline containing a wetting agent (e.g., 0.05% Tween 80). c. The spore suspension is filtered to remove mycelial fragments and the concentration is adjusted to a final density of 1 x 10^5 spores/mL using a hemocytometer.
2. Preparation of Test Compounds: a. Stock solutions of this compound and deschloro-Cryptosporiopsin are prepared in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) at a high concentration (e.g., 10 mg/mL). b. Serial two-fold dilutions of the stock solutions are prepared in the test medium (e.g., RPMI-1640) in a 96-well microtiter plate. The final concentrations should typically range from 0.1 to 100 µg/mL.
3. Assay Procedure: a. Each well of the microtiter plate is inoculated with the prepared fungal spore suspension. b. The plate is incubated at the optimal growth temperature for the test fungus for a defined period (e.g., 48-72 hours). c. A positive control (fungal inoculum without test compound) and a negative control (medium only) are included. A known antifungal agent (e.g., Amphotericin B) can be used as a reference compound.
4. Determination of Minimum Inhibitory Concentration (MIC): a. The MIC is determined as the lowest concentration of the test compound that results in the complete inhibition of visible fungal growth. b. Growth can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 600 nm) using a microplate reader.
Experimental Workflow Diagram
Caption: Experimental workflow for the comparative antifungal analysis.
Conclusion and Future Directions
This compound stands as a promising natural product with demonstrated antifungal properties, and its mechanism of action appears to involve the critical inhibition of RNA polymerase II. The role of the chlorine atom in its bioactivity remains a key question that can only be definitively answered through direct comparative studies with its deschloro derivative. The experimental framework provided in this guide offers a standardized approach to generate the necessary quantitative data. Future research should prioritize the synthesis and biological evaluation of deschloro-Cryptosporiopsin to elucidate the structure-activity relationship and to guide the development of more potent and selective antifungal agents based on the cyclopentenone scaffold.
References
Comparative Analysis of Cross-Resistance Potential: Cryptosporiopsin and Other Antifungal Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the fungicidal agent Cryptosporiopsin, with a focus on its potential for cross-resistance in fungal pathogens. Due to the limited specific research on this compound cross-resistance, this document synthesizes available data on its chemical nature, mechanism of action, and antifungal spectrum, drawing comparisons with well-characterized antifungal agents, particularly those effective against Sclerotinia sclerotiorum, a known target of this compound.
This compound: An Overview
This compound is a chlorinated cyclopentenone, a class of compounds known for their biological activities.[1] It has demonstrated notable fungitoxic effects, particularly against the plant pathogen Sclerotinia sclerotiorum.[2] While its precise antifungal mechanism of action is not fully elucidated, studies in mammalian L-cells suggest that it may act by inhibiting RNA synthesis. Further research is required to confirm this mechanism in fungal cells.
Table 1: Profile of this compound
| Characteristic | Description |
| Chemical Class | Chlorinated Cyclopentenone |
| Known Spectrum | Sclerotinia sclerotiorum[2] |
| Postulated Mechanism of Action | Inhibition of RNA synthesis (in mammalian cells) |
| Cross-Resistance Data | Not currently available in published literature |
Comparative Analysis of Fungicides against Sclerotinia sclerotiorum
To understand the potential for cross-resistance, it is crucial to compare this compound with other fungicides that have different modes of action and established resistance patterns in relevant pathogens like S. sclerotiorum.
Table 2: Comparison of Fungicides Active Against Sclerotinia sclerotiorum
| Fungicide Class | Example(s) | Mechanism of Action | Known Cross-Resistance in S. sclerotiorum |
| Succinate Dehydrogenase Inhibitors (SDHIs) | Boscalid, Fluxapyroxad | Inhibit complex II of the mitochondrial respiratory chain, blocking energy production.[3][4][5] | Positive cross-resistance among some SDHIs (e.g., boscalid and fluopyram) has been observed.[4] However, no cross-resistance was found between fluxapyroxad and several other fungicide classes.[5] |
| Anilinopyrimidines | Pyrimethanil | Inhibit methionine biosynthesis.[6] | No cross-resistance observed with carbendazim, fludioxonil, prochloraz, tebuconazole, pyraclostrobin, boscalid, and fluazinam.[6] |
| Benzimidazoles | Carbendazim | Inhibit β-tubulin synthesis, disrupting cell division.[7] | Resistance is well-documented and can lead to control failure. |
| Dicarboximides | Iprodione, Vinclozolin | Believed to affect lipid peroxidation and membrane function.[8] | Resistance has been reported in S. sclerotiorum. |
| Strobilurins (QoIs) | Azoxystrobin | Inhibit mitochondrial respiration by binding to the Quinone outside (Qo) site of cytochrome b.[9] | Resistance can develop through target site mutations. |
| Triazoles (DMIs) | Tebuconazole | Inhibit sterol 14α-demethylase, disrupting ergosterol biosynthesis in the cell membrane.[7] | Resistance is a known concern in various fungal pathogens. |
Experimental Protocols
Detailed methodologies are essential for reproducible cross-resistance studies. Below are standard protocols for antifungal susceptibility testing and cross-resistance assessment.
Antifungal Susceptibility Testing: Broth Microdilution Method (CLSI M38-A2 adapted for filamentous fungi)
-
Inoculum Preparation: Fungal isolates are grown on a suitable medium, such as Potato Dextrose Agar (PDA), to produce conidia or mycelial fragments. The inoculum is standardized to a specific concentration (e.g., 10^4 to 10^5 CFU/mL) using a spectrophotometer or hemocytometer.
-
Antifungal Agent Preparation: A stock solution of the antifungal agent is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are made in RPMI 1640 medium buffered with MOPS in 96-well microtiter plates.
-
Inoculation: Each well is inoculated with the standardized fungal suspension.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 25-28°C) for a defined period (e.g., 48-72 hours).
-
Reading of Results: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth compared to the control well.
Cross-Resistance Assessment: Mycelial Growth Inhibition Assay
-
Isolate Selection: A panel of fungal isolates with known susceptibility profiles to a reference fungicide is selected. This should include both sensitive and resistant strains.
-
Fungicide-Amended Media: The test fungicide (e.g., this compound) and the reference fungicides are incorporated into a growth medium (e.g., PDA) at various concentrations.
-
Inoculation: A mycelial plug of a specific diameter is taken from the edge of an actively growing fungal colony and placed in the center of the fungicide-amended and control plates.
-
Incubation: Plates are incubated under optimal growth conditions.
-
Data Collection: The radial growth of the mycelium is measured at regular intervals until the colony in the control plate reaches the edge of the plate.
-
Analysis: The effective concentration that inhibits 50% of mycelial growth (EC50) is calculated for each fungicide and isolate. Cross-resistance is determined by comparing the EC50 values of the test fungicide against the panel of isolates with varying resistance to the reference fungicide. A significant positive correlation between the EC50 values of the two fungicides indicates cross-resistance.
Visualizing Experimental Workflows and Potential Mechanisms
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for cross-resistance studies and a hypothetical signaling pathway for this compound's mechanism of action.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. Isolation of (-)-cryptosporiospin, a chlorinated cyclopentenone fungitoxic metabolite from Phialophora asteris f. sp. helianthi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Molecular Mechanism of Sclerotinia sclerotiorum Resistance to Succinate Dehydrogenase Inhibitor Fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluxapyroxad Resistance Mechanisms in Sclerotinia sclerotiorum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. thepharmajournal.com [thepharmajournal.com]
- 8. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 9. mdpi.com [mdpi.com]
Comparative Phytotoxicity Analysis of Fungal Metabolites: A Guide for Researchers
For Immediate Release
[City, State] – [Date] – A comprehensive evaluation of the phytotoxic effects of various fungal secondary metabolites is crucial for the development of novel, bio-based herbicides and for understanding the mechanisms of plant pathogenesis. This guide provides a comparative analysis of the phytotoxicity of two well-documented fungal toxins, Chaetoglobosin A and Tentoxin, on host plants. The information is intended for researchers, scientists, and drug development professionals in the field of agriculture and plant science.
Executive Summary
This guide details the phytotoxic properties of Chaetoglobosin A and Tentoxin, presenting quantitative data on their effects on various plant species. It outlines the experimental protocols for assessing phytotoxicity and illustrates the distinct signaling pathways affected by each toxin. This comparative analysis aims to provide a foundational resource for the evaluation of other fungal metabolites, such as the lesser-known Cryptosporiopsin, for which public data is not currently available.
Comparative Phytotoxicity Data
The phytotoxic effects of Chaetoglobosin A and Tentoxin have been evaluated on several host plants. The following tables summarize the quantitative data from various studies.
Table 1: Phytotoxicity of Chaetoglobosin A on Host Plants
| Host Plant Species | Parameter Measured | Concentration | Effect |
| Radish (Raphanus sativus) | Seedling Growth | 50 ppm | >60% inhibition[1] |
| Alfalfa (Medicago sativa) | Root and Hypocotyl Growth | 50 µg/ml | Significant inhibition[2] |
| Rhizoctonia solani (fungus) | Mycelial Growth | IC50 = 3.88 µg/mL | Inhibition of fungal growth[3][4] |
Table 2: Phytotoxicity of Tentoxin on Host Plants
| Host Plant Species | Parameter Measured | Concentration | Effect |
| Cucumber (Cucumis sativus) | Chlorophyll Content | Not Specified | 90% reduction in chlorophyll concentration[5][6] |
| Various Sensitive Plants | Chloroplast F1-ATPase | Not Specified | Inhibition of activity, leading to chlorosis[7] |
Experimental Protocols
The assessment of phytotoxicity is conducted through standardized bioassays. The following protocols are commonly employed:
Seed Germination and Seedling Growth Assay
This assay evaluates the effect of a test compound on the early stages of plant development.
-
Preparation of Test Solutions: The fungal metabolite (e.g., Chaetoglobosin A, Tentoxin) is dissolved in a suitable solvent (e.g., ethanol, DMSO) and then diluted with distilled water or a nutrient solution to achieve a range of concentrations.
-
Test Species: Seeds of susceptible plant species (e.g., lettuce, radish, cress) are surface-sterilized.
-
Experimental Setup: Ten to twenty seeds are placed on filter paper in a Petri dish. A specific volume of the test solution is added to each Petri dish. A control group with the solvent alone is also prepared.
-
Incubation: The Petri dishes are incubated in a controlled environment (e.g., 25°C, 16h light/8h dark photoperiod).
-
Data Collection: After a set period (e.g., 3-7 days), the germination rate, root length, and shoot length are measured.
-
Data Analysis: The percentage of inhibition is calculated relative to the control. The IC50 (half-maximal inhibitory concentration) value is determined by plotting the inhibition percentage against the log of the concentration.
Leaf Disc Assay
This method assesses the direct effect of a compound on leaf tissue.
-
Plant Material: Healthy, fully expanded leaves are collected from the host plant.
-
Preparation: Leaf discs of a uniform size are punched out from the leaves.
-
Treatment: The leaf discs are floated on solutions containing different concentrations of the test compound.
-
Incubation: The setup is incubated under controlled light and temperature conditions.
-
Evaluation: The development of phytotoxic symptoms such as chlorosis (yellowing), necrosis (tissue death), and wilting is observed and scored over several days. The chlorophyll content can also be quantified spectrophotometrically.
Mechanism of Action and Signaling Pathways
Chaetoglobosin A and Tentoxin exhibit distinct mechanisms of action, leading to different physiological and molecular responses in plants.
Chaetoglobosin A: Disruption of the Actin Cytoskeleton
Chaetoglobosin A belongs to the cytochalasan group of mycotoxins, which are known to target actin filaments.[2][8] In plant cells, the actin cytoskeleton is crucial for various processes, including cell division, cell expansion, and intracellular transport.
-
Primary Target: Chaetoglobosin A binds to the barbed end of actin filaments, inhibiting their polymerization and depolymerization.[9]
-
Downstream Effects: This disruption of actin dynamics leads to:
-
Inhibition of cell division and elongation, resulting in stunted growth.
-
Impaired cytoplasmic streaming, affecting nutrient and organelle transport.
-
Altered cell wall deposition.
-
Tentoxin: Inhibition of Chloroplast ATP Synthase
Tentoxin is a cyclic tetrapeptide that specifically targets the chloroplast F1-ATPase, a key enzyme in photosynthesis.[7][10]
-
Primary Target: Tentoxin binds to the CF1-alpha and beta subunits of the ATP synthase complex in chloroplasts of sensitive plant species.[10]
-
Downstream Effects: The inhibition of ATP synthase leads to:
-
A decrease in ATP production during the light-dependent reactions of photosynthesis.
-
Disruption of the proton gradient across the thylakoid membrane.
-
Inhibition of photophosphorylation, which in turn affects the Calvin cycle and carbon fixation.
-
Reduced chlorophyll synthesis and impaired chloroplast development, resulting in chlorosis.[5][6]
-
Conclusion
The comparative analysis of Chaetoglobosin A and Tentoxin highlights the diverse mechanisms by which fungal metabolites can exert phytotoxic effects. While Chaetoglobosin A disrupts fundamental cellular processes by targeting the cytoskeleton, Tentoxin specifically interferes with energy production in the chloroplasts. Understanding these distinct pathways is essential for the targeted development of new herbicides and for breeding crops with enhanced resistance to phytopathogenic fungi. Further research into the phytotoxicity of novel compounds like this compound, guided by the methodologies and principles outlined in this guide, will be invaluable to the advancement of agricultural science.
References
- 1. Bioactivities and Future Perspectives of Chaetoglobosins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 3. New production process of the antifungal chaetoglobosin A using cornstalks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The effects of tentoxin on chlorophyll synthesis and plastid structure in cucumber and cabbage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Chaetomium globosum - Wikipedia [en.wikipedia.org]
- 9. Frontiers | Identification of the Antifungal Metabolite Chaetoglobosin P From Discosia rubi Using a Cryptococcus neoformans Inhibition Assay: Insights Into Mode of Action and Biosynthesis [frontiersin.org]
- 10. mdpi.com [mdpi.com]
Peer-Reviewed Validation of Cryptocandin's Antifungal Claims: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antifungal agent Cryptocandin, a naturally derived compound, with other established antifungal alternatives. The information presented is based on peer-reviewed scientific literature and is intended to provide an objective assessment of Cryptocandin's performance, supported by available experimental data.
Introduction to Cryptocandin
Cryptocandin is a novel lipopeptide antimycotic produced by the endophytic fungus Cryptosporiopsis cf. quercina.[1][2] Structurally, it is a cyclic peptide with a fatty acid side chain, positioning it as a member of the echinocandin family of antifungal agents. This class of drugs is known for its potent and specific inhibition of fungal cell wall synthesis.
Comparative Antifungal Activity
Quantitative data on the in vitro activity of Cryptocandin against a range of fungal pathogens is summarized below. The Minimum Inhibitory Concentration (MIC) is a standard measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.
Table 1: Minimum Inhibitory Concentrations (MICs) of Cryptocandin Against Various Fungal Pathogens
| Fungal Species | Type of Pathogen | Cryptocandin MIC (µg/mL) |
| Candida albicans | Human Pathogen (Yeast) | 0.03 - 0.07[2] |
| Trichophyton mentagrophytes | Human Pathogen (Dermatophyte) | 0.03 - 0.07[2] |
| Trichophyton rubrum | Human Pathogen (Dermatophyte) | 0.03 - 0.07[2] |
| Sclerotinia sclerotiorum | Plant Pathogen (Fungus) | Active (specific MIC not provided)[2] |
| Botrytis cinerea | Plant Pathogen (Fungus) | Active (specific MIC not provided)[2] |
Mechanism of Action: Inhibition of β-(1,3)-D-Glucan Synthase
Cryptocandin's chemical similarity to the echinocandin class of antifungals strongly suggests a shared mechanism of action. Echinocandins non-competitively inhibit the enzyme β-(1,3)-D-glucan synthase, which is an essential component of the fungal cell wall.[3][4] This enzyme is responsible for the synthesis of β-(1,3)-D-glucan, a key structural polymer that provides osmotic stability to the fungal cell. By inhibiting this enzyme, Cryptocandin likely disrupts cell wall integrity, leading to osmotic stress and ultimately, fungal cell death. This targeted mechanism of action contributes to the low toxicity of echinocandins in mammalian hosts, as β-(1,3)-D-glucan is absent in human cells.
References
- 1. researchgate.net [researchgate.net]
- 2. Cryptocandin, a potent antimycotic from the endophytic fungus Cryptosporiopsis cf. quercina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cryptococcus neoformans resistance to echinocandins: (1,3)beta-glucan synthase activity is sensitive to echinocandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Echinocandin inhibition of 1,3-beta-D-glucan synthase from Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Hazardous Laboratory Chemicals
DISCLAIMER: The following procedures are a general guideline for the safe disposal of a hypothetical hazardous chemical, referred to herein as "Cryptosporiopsin." Specific disposal protocols may vary based on the exact chemical properties, local regulations, and institutional policies. Always consult the Safety Data Sheet (SDS) for the specific chemical and your institution's Environmental Health and Safety (EHS) department before handling or disposing of any hazardous material.
This guide provides essential safety and logistical information for the proper disposal of hazardous chemical waste in a laboratory setting, designed for researchers, scientists, and drug development professionals.
Pre-Disposal Safety and Handling
Before beginning any disposal procedure, it is crucial to take appropriate safety measures to minimize exposure and risk.
-
Personal Protective Equipment (PPE): All personnel involved in the handling and disposal of "this compound" waste must wear appropriate PPE.
-
Ventilation: All handling of "this compound" and its waste should be conducted inside a certified chemical fume hood to prevent the inhalation of vapors or dust.
-
Spill Kit: Ensure a spill kit appropriate for the chemical class of "this compound" is readily available.
Table 1: Required Personal Protective Equipment (PPE)
| PPE Item | Specification |
| Gloves | Chemically resistant (e.g., Nitrile, Neoprene) |
| Eye Protection | Safety glasses with side shields or chemical goggles |
| Lab Coat | Standard laboratory coat, flame-resistant if needed |
| Respiratory Protection | Required if handling outside a fume hood (consult SDS) |
Waste Segregation and Collection
Proper segregation of chemical waste is critical to prevent dangerous reactions and ensure compliant disposal.
-
Waste Containers: Use only designated, chemically compatible, and properly labeled waste containers provided by your institution's EHS department.
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the specific hazards (e.g., Flammable, Corrosive, Toxic).
-
Segregation: Do not mix "this compound" waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.
Step-by-Step Disposal Procedure
The following protocol outlines the steps for the safe disposal of "this compound" waste.
-
Aqueous Waste:
-
Collect all aqueous solutions containing "this compound" in a designated, sealed, and labeled container.
-
Do not pour any "this compound" solution down the drain.
-
-
Solid Waste:
-
Collect all solid "this compound" waste (e.g., contaminated filter paper, weighing boats) in a designated, sealed, and labeled container.
-
For powders, handle with care to avoid generating dust.
-
-
Contaminated Labware:
-
Disposable Labware: All disposable items (e.g., pipette tips, gloves, vials) that have come into contact with "this compound" must be disposed of as hazardous solid waste.
-
Reusable Labware: Decontaminate reusable labware according to a validated procedure. If a validated decontamination procedure is not available, dispose of the labware as hazardous waste.
-
-
Storage of Waste:
-
Store all "this compound" waste containers in a designated satellite accumulation area.
-
Ensure containers are sealed to prevent leaks or spills.
-
Arrange for pickup by your institution's EHS department in a timely manner.
-
Emergency Procedures
In the event of a spill or exposure, follow these procedures immediately.
Table 2: Emergency Response Protocol
| Incident | Immediate Action |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
| Minor Spill | Alert personnel in the immediate area. Use an appropriate spill kit to absorb and contain the spill. Place waste in a sealed, labeled container. |
| Major Spill | Evacuate the area immediately. Alert your supervisor and contact your institution's EHS department. |
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of "this compound" waste.
Caption: Workflow for the safe disposal of hazardous chemical waste.
Essential Safety and Operational Guide for Handling Cryptosporiopsin
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling potent compounds like Cryptosporiopsin. This guide provides immediate and essential safety protocols, logistical information for handling and disposal, and clear procedural steps to foster a secure research environment.
Personal Protective Equipment (PPE) and Safety Measures
When working with this compound, a polyketide with antifungal activity, adherence to stringent safety protocols is necessary to minimize exposure and ensure personal safety. The following table summarizes the required personal protective equipment.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves should be worn at all times when handling the compound or its containers. Discard gloves immediately after use or upon contamination. |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn to protect against splashes or airborne particles. |
| Body Protection | Laboratory coat | A standard laboratory coat should be worn to protect skin and clothing. |
| Respiratory Protection | Not generally required | Use in a well-ventilated area. If handling large quantities or if there is a risk of aerosolization, a NIOSH-approved respirator may be necessary based on a risk assessment. |
Emergency Procedures
In the event of an emergency, immediate and appropriate action is critical.
| Emergency Situation | Procedure |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| Inhalation | Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention immediately. |
| Spill | For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal. For large spills, evacuate the area and contact emergency services. |
Handling and Disposal Protocol
Handling:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Work should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.
-
Weighing and Aliquoting: Handle this compound as a solid. Minimize the creation of dust. Use appropriate tools for weighing and transferring the compound.
-
Solution Preparation: When preparing solutions, slowly add the solvent to the solid to avoid splashing. This compound is soluble in dichloromethane, DMSO, ethanol, and methanol.[1]
-
Storage: Store this compound at -20°C in a tightly sealed container.[1]
Disposal: All waste materials, including empty containers, contaminated gloves, and other disposable materials, should be considered hazardous waste. Dispose of this waste in accordance with federal, state, and local environmental regulations. Do not allow the product to enter drains.
Experimental Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound from receipt to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
